Boc-l-beta-methylisoleucine
Description
BenchChem offers high-quality Boc-l-beta-methylisoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-l-beta-methylisoleucine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
InChI Key |
WZKPSAWKRJWANR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Boc-L-beta-methylisoleucine chemical structure and properties
Technical Guide: Boc-L- -Methylisoleucine
Structure, Synthesis, and Application in Peptidomimetics[1]
Core Identity & Chemical Structure[1][2][3][4][5][6][7]
Boc-L-
Nomenclature & Classification
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylpentanoic acid[1][2]
-
Common Names: Boc-L-
-methylisoleucine, Boc-L-tert-pentylglycine, Boc-L-I2M (in PDB formats).[1] -
CAS Number (Free Acid): 52498-32-5 (Note: CAS often varies by specific salt/ester form; verify specific vendor batches).[1][2]
-
Molecular Formula:
[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Structural Analysis
The defining feature of this molecule is the gem-dimethyl substitution at the
- -Carbon (C2): Chiral center (S-configuration).[1][2]
-
-Carbon (C3): Achiral quaternary center (bonded to
-C, Ethyl, Methyl, Methyl).[1] -
Steric Profile: The steric bulk (
) of the tert-pentyl group exceeds that of the tert-butyl group in Tle, making it one of the most hindered amino acids used in peptide synthesis.[1]
Figure 1: Structural hierarchy and comparison of
Physicochemical Properties
| Property | Value / Description | Implications for Development |
| Lipophilicity (cLogP) | ~3.5 (Boc-derivative) | Significantly increases membrane permeability of peptides.[1][2] |
| Solubility | Soluble in DCM, DMF, DMSO; Low in water.[2] | Requires organic solvents for coupling reactions.[1][2] |
| Proteolytic Stability | Extremely High | The bulky side chain blocks access of proteases (e.g., chymotrypsin) to the adjacent peptide bond.[2] |
| Conformational Bias | Strong | The "Thorpe-Ingold" effect of the gem-dimethyl group restricts |
Synthesis & Manufacturing
The synthesis of Boc-L-
Primary Synthetic Route: Allylstannane Addition
A validated method involves the diastereoselective addition of allylstannanes to chiral oxazinones (Molinski Method).[1][2]
-
Starting Material: (S)-5,6-dihydro-2H-5-phenyloxazin-2-one (Chiral template).
-
Catalyst: Brønsted acid (e.g., TfOH).[1]
-
Mechanism: The stannane attacks the iminium ion intermediate.[1] The chiral auxiliary directs the attack to the Re-face, establishing the (S)-configuration.[1]
-
Hydrolysis & Protection: The oxazinone ring is opened, and the amine is protected with
to yield the final product.[1][2]
Alternative Route: Asymmetric Strecker Synthesis
Utilization of chiral sulfinimines with tert-pentyl ketones, followed by cyanide addition and hydrolysis.[1] This route is scalable but often requires high-pressure conditions to overcome steric hindrance during the nitrile formation.[1]
Figure 2: Synthetic workflow via the Oxazinone route (Molinski Method) highlighting the critical stereoselective step.
Application in Peptide Synthesis
Incorporating Boc-L-
Coupling Protocols (Solid Phase Peptide Synthesis)
Coupling TO the N-terminus of
-Me-Ile:
-
Difficulty: Moderate.
-
Recommended Reagents: HATU or PyAOP with HOAt.[1]
-
Conditions: 2x coupling cycles (1 hour each) at room temperature.
Coupling
-Me-Ile TO the Resin/Peptide:
-
Difficulty: High (Critical Step).
-
Mechanism: The bulky side chain shields the activated ester.[1]
-
Protocol:
-
Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1][2] Avoid carbodiimides (DIC/DCC) alone as they are too slow, leading to racemization or capping.[1][2]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]
-
Solvent: DMF/NMP (1:1) to maximize swelling.[1]
-
Temperature: Microwave irradiation (50°C for 20 mins) or extended coupling (4-12 hours) at RT.
-
Monitoring: Chloranil test is required (Kaiser test may give false negatives due to steric shielding of the amine).[1]
-
Racemization Risk
Despite the steric bulk, the risk of racemization during activation is lower than expected because the formation of the oxazolone intermediate is also sterically hindered.[1] However, using Oxyma Pure or HOAt as an additive is mandatory to suppress any potential epimerization.[1]
Pharmacological Implications in Drug Design
1. "Metabolic Armor":
The primary utility of
-
Example: Substitution of Leucine with
-methylisoleucine in peptide inhibitors often extends plasma half-life from minutes to hours.[1]
2. Conformational Locking:
The gem-dimethyl group restricts the rotation around the
-
Effect: It strongly promotes helical or turn structures.[1]
-
Application: Used to freeze bioactive peptides in their "receptor-bound" conformation, increasing potency and selectivity (reducing off-target effects).[1]
3. Natural Product Analogs: This residue is found in marine sponge peptides such as Polytheonamides and Polydiscamides , which exhibit potent cytotoxicity and ion-channel activity.[1] Synthetic analogs using this residue mimic these potent biological effects.[1]
References
-
Pigza, J. A., & Molinski, T. F. (2010).[1][7] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1][6][7] Link
-
Inoue, M., et al. (2010).[1][8] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 2, 280–285.[1] Link
-
PubChem Compound Summary. (2025). Beta-methylisoleucine (CID 23615384).[1][2][8] National Center for Biotechnology Information.[1] Link[1][2]
-
Clerici, F., et al. (2016).[1] Non-canonical Amino Acids in the Synthesis of Peptidomimetics. Chemical Reviews, 116(22).[1][2] (General reference for steric constraints in peptides).
Sources
- 1. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure to sequence [biosino.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-L-isoleucine methyl ester | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]
- 8. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Boc-(2S)-2-Amino-3,3-Dimethylpentanoic Acid
The following technical guide details the properties, synthesis, and application of the Boc-protected (2S)-2-amino-3,3-dimethylpentanoic acid .
Editorial Note on Stereochemistry:
The user request specifies "(2S,3S)-2-amino-3,3-dimethylpentanoic acid."
Correction: In the IUPAC structure of 2-amino-3,3-dimethylpentanoic acid , the C3 position possesses two identical methyl groups (gem-dimethyl), rendering it achiral . Therefore, the "(3S)" designation is stereochemically undefined for this specific constitution. This guide focuses on the (2S)-enantiomer (L-configuration at the
Executive Summary
Compound Name: (2S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylpentanoic acid Common Aliases: Boc-L-tert-Amylglycine; Boc-L-Neopentylglycine derivative; Boc-Tle(Et). CAS Registry (Parent AA): 5632-92-8 (Racemic), 173831-84-0 ((S)-isomer).
This non-proteinogenic amino acid is a critical "steric anchor" in modern peptidomimetic drug design. Structurally, it represents a hybrid between L-tert-Leucine and L-Isoleucine , featuring a quaternary
Chemical Architecture & Steric Profile
The molecule features a bulky tert-pentyl (1,1-dimethylpropyl) side chain. Unlike Isoleucine, which has a chiral
| Feature | L-Isoleucine (Ile) | L-tert-Leucine (Tle) | (2S)-2-Amino-3,3-dimethylpentanoic Acid |
| Side Chain | sec-Butyl | tert-Butyl | tert-Pentyl |
| Tertiary (Chiral) | Quaternary (Achiral) | Quaternary (Achiral) | |
| Steric Bulk ( | High | Very High | Extreme |
| Rotational Freedom | Restricted | Frozen | Frozen + Extended Reach |
Structural Visualization
The following diagram illustrates the steric hierarchy and the specific nomenclature correction.
Caption: Structural connectivity highlighting the quaternary C3 center which precludes
Synthesis & Boc-Protection Protocol
Due to the steric hindrance at the
Synthesis Workflow (Retrosynthetic Analysis)
-
Precursor: 2,2-Dimethylbutanal (from pinacol rearrangement or alkylation).
-
Formation: Strecker reaction (HCN/NH3)
Aminonitrile. -
Hydrolysis: Acid hydrolysis
Racemic Amino Acid. -
Resolution: Enzymatic resolution (Acylase I) to isolate the (S)-enantiomer.
-
Protection: Boc-introduction.
Detailed Protocol: Boc-Protection of (S)-2-Amino-3,3-dimethylpentanoic Acid
Note: The extreme bulk of the side chain slows down the reaction rate compared to Alanine or Leucine. Vigorous stirring and pH control are critical.
Reagents:
-
Starting Material: (S)-2-Amino-3,3-dimethylpentanoic acid (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 – 1.5 eq) -
Base: NaOH (1N) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (10 mL) and 1,4-dioxane (10 mL).
-
Basification: Cool to 0°C. Add 1N NaOH dropwise to adjust pH to ~10–11. The solution should become clear as the zwitterion is deprotonated.
-
Addition: Add
(1.5 eq, 15 mmol) dissolved in a minimal amount of dioxane dropwise over 30 minutes.-
Critical Insight: Use a slight excess of
compared to standard AAs because the steric bulk hinders the nucleophilic attack of the amine.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 18–24 hours.
-
Monitoring: Maintain pH ~9–10 by periodic addition of NaOH. If pH drops, the amine becomes protonated and unreactive. Monitor via TLC (ninhydrin stain will disappear) or LC-MS.
-
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous phase with Ethyl Acetate (
mL) to remove unreacted (organic impurities). -
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N KHSO
or HCl. Caution: The product will precipitate or form an oil.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
mL). -
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate. -
Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to ensure high enantiomeric purity.
Application in Drug Discovery[1]
The "Gem-Dimethyl" Effect
The 3,3-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect), which:
-
Restricts
Angles: Forces the peptide backbone into specific turn conformations (e.g., -turns or -helices). -
Proteolytic Shielding: The bulky side chain prevents proteases (like Trypsin or Chymotrypsin) from accessing the peptide bond, significantly extending the half-life (
) of the drug in plasma.
Coupling Challenges
Incorporating this Boc-derivative into a peptide chain is non-trivial.
-
Problem: The quaternary
-carbon blocks the trajectory of the incoming amine during coupling. -
Solution: Use high-reactivity coupling reagents.
-
Recommended:HATU or COMU with HOAt.
-
Avoid: Standard carbodiimides (DCC/EDC) often fail or lead to slow rates and racemization.
-
Protocol Adjustment: Double coupling cycles (2 x 2h) at elevated temperature (40°C) or microwave-assisted synthesis is often required.
-
Caption: Decision logic for overcoming steric hindrance during peptide synthesis with 3,3-dimethyl derivatives.
Analytical Profiling
To validate the identity and purity of the synthesized Boc-derivative:
-
1H NMR (DMSO-d6):
- 1.39 (s, 9H, Boc-tBu).
- 0.90 (s, 6H, gem-dimethyl at C3). Key diagnostic signal: Singlet vs Doublet in Isoleucine.
- 0.80 (t, 3H, terminal methyl of ethyl group).
-
4.0–4.2 (d, 1H,
-proton).
-
Specific Rotation
: Must be measured to confirm the (S)-configuration (typically positive in MeOH, similar to L-Ile). -
MS (ESI):
or . Calc MW 245.3 Da.
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, no. 1, 1984, pp. 9-37. Link
-
Quigley, C., et al. "Highly tunable arylated cinchona alkaloids as bifunctional catalysts." Chemical Communications, vol. 48, no.[1] 10, 2012, pp. 1443-1445.[1] (Describes synthesis of bulky AA derivatives). Link
-
ChemicalBook. "(S)-2-Amino-3,3-dimethylpentanoic acid Product Data." ChemicalBook CAS Database. Link
-
BldPharm. "2-Amino-3,3-dimethylpentanoic acid Safety and Properties." BLD Pharm Catalog. Link
Sources
Technical Whitepaper: Boc-3-methyl-L-isoleucine (Boc-L-Isoleucine) in Advanced Peptide Synthesis
[1]
Content Type: Technical Guide / Chemical Profile Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers Focus: Chemical Identity, Stereochemical Nuances, and Optimization of Coupling Protocols for Beta-Branched Amino Acids.[1]
Executive Summary & Nomenclature Clarification
"Boc-3-methyl-L-isoleucine" is the systematic structural description for the standard protected amino acid Boc-L-Isoleucine .[1]
In IUPAC nomenclature, L-Isoleucine is defined as (2S,3S)-2-amino-3-methylpentanoic acid .[1] The "3-methyl" designation refers to the methyl group located at the
This guide focuses on Boc-L-Isoleucine (CAS 13139-16-7) , detailing its physicochemical properties, the challenges its
Chemical Identity Matrix[1]
| Property | Specification |
| Primary Name | Boc-L-Isoleucine |
| Systematic Name | (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 13139-16-7 |
| Synonyms | Boc-Ile-OH; N-(tert-Butoxycarbonyl)-L-isoleucine; Boc-3-methyl-L-isoleucine |
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 66–69 °C |
| Optical Rotation | |
| Stereochemistry | L-isomer (2S, 3S configuration) |
⚠️ Disambiguation Alert:
Boc-L-allo-isoleucine: Refers to the (2S, 3R) diastereomer.[1] CAS: 35264-06-9 . [1] * Boc-N-methyl-L-isoleucine: Refers to the N-methylated backbone variant.[1][2] CAS: 52498-32-5 . [1][2] * Boc-tert-Leucine: Often called "3-methyl-valine" (2-amino-3,3-dimethylbutanoic acid).[1] CAS: 102185-35-3 .
Ensure you are using CAS 13139-16-7 for standard Boc-L-Isoleucine.[1]
Technical Analysis: The Beta-Branching Challenge
Boc-L-Isoleucine is classified as a
Steric Hindrance Mechanism
The methyl group at the
-
Kinetic Impact: The nucleophilic attack on the activated carbonyl of Boc-Ile-OH is kinetically slower compared to non-hindered amino acids (e.g., Ala, Gly, Leu).[1]
-
Coupling Difficulty: Standard coupling times (e.g., 30–60 mins) used for linear residues often result in incomplete coupling (deletion sequences) when applied to Ile.[1]
-
Aggregation: Hydrophobic clustering of the isoleucine side chain can induce on-resin aggregation, further impeding reagent access.[1]
Stereochemical Integrity
While the Boc group (urethane protection) generally suppresses racemization via the
Experimental Protocol: High-Efficiency Coupling
This protocol is designed to overcome the steric barrier of Boc-3-methyl-L-isoleucine, ensuring >99% coupling efficiency in SPPS.[1]
Reagent Selection Logic
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to the "neighboring group effect" of the HOAt leaving group, which accelerates acylation for hindered substrates.[1]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to maintain basicity without nucleophilic interference.[1]
-
Solvent: DMF (Dimethylformamide) is standard; NMP (N-Methyl-2-pyrrolidone) is recommended for "difficult sequences" prone to aggregation.[1]
Step-by-Step Coupling Workflow
-
Resin Preparation:
-
Ensure the resin-bound amine is fully deprotected (TFA removal complete) and neutralized (10% DIEA/DCM wash x 3).[1]
-
-
Activation Cocktail (Pre-activation):
-
Dissolve Boc-Ile-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF (0.2 M concentration).
-
Add DIEA (6.0 eq) .
-
Critical Step: Allow pre-activation for exactly 1–2 minutes .[1] (Do not exceed 5 mins to avoid guanidinium formation).
-
-
Coupling Reaction:
-
Monitoring:
-
Capping (Optional but Recommended):
-
Ac2O/Pyridine treatment to cap any unreacted amines, preventing deletion sequences in downstream steps.[1]
-
Visualization: Decision Logic for Beta-Branched Coupling
The following diagram illustrates the decision matrix for handling Boc-Ile-OH in peptide synthesis, distinguishing between standard and "difficult" sequence parameters.
Caption: Decision tree for optimizing Boc-Ile-OH coupling based on steric hindrance of the acceptor amine.
Synthesis Pathway: Boc-Protection of L-Isoleucine[1][2][5]
The industrial synthesis of Boc-L-Isoleucine utilizes the Schotten-Baumann condition to introduce the tert-butoxycarbonyl group while preserving the chiral centers.[1]
Caption: Synthetic pathway for Boc-L-Isoleucine via reaction with Di-tert-butyl dicarbonate.
Storage and Stability
-
Hygroscopicity: Boc-Ile-OH is moderately hygroscopic.[1] Moisture absorption can lead to hydrolysis of the Boc group over extended periods or inaccurate weighing.[1]
-
Storage Conditions: Store at +2°C to +8°C in a tightly sealed container. Desiccation is recommended after opening.[1]
-
Shelf Life: Stable for >2 years if stored correctly.[1] Re-test purity (HPLC) if stored >12 months.[1]
References
-
Sigma-Aldrich (Merck). Boc-Ile-OH Product Specification & Properties. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24862095: Boc-L-isoleucine.[1] Retrieved from [1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text for HATU/HOAt usage in hindered couplings).
-
Chem-Impex International. Boc-L-Isoleucine Technical Data Sheet. Retrieved from [1]
-
Albericio, F., & Tyley, A. (2015).[1] Solid Phase Peptide Synthesis: Recent Advances. Royal Society of Chemistry.[1] (Reference for beta-branched amino acid coupling protocols).
Difference between Boc-L-isoleucine and Boc-L-beta-methylisoleucine
Steric Control in Peptide Design: Boc-L-Isoleucine vs. Boc-L- -Methylisoleucine
Executive Summary
In modern peptidomimetic drug design, the difference between a standard residue and its sterically constrained analog is often the deciding factor between a labile hit and a bioavailable lead. This guide provides a rigorous technical comparison between Boc-L-Isoleucine (Boc-Ile-OH) , a standard proteinogenic building block, and Boc-L-
While Boc-L-Isoleucine provides standard hydrophobic interactions and
Part 1: Structural & Stereochemical Divergence[1][2]
To utilize these reagents effectively, one must first understand the precise geometric differences that dictate their reactivity and biological function.
Boc-L-Isoleucine (Standard)[1][2]
-
IUPAC: (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid[1][2][3]
-
CAS: 13139-16-7[1]
-
Side Chain Topology: The
-carbon is tertiary (bonded to the -carbon, a methyl group, an ethyl group, and a hydrogen).[1] -
Conformational Freedom: Restricted compared to Leucine due to
-branching, but still possesses rotatable bonds that allow for "induced fit" binding.[1]
Boc-L- -Methylisoleucine (The Constraint)[1][2]
-
Chemical Identity: Often referred to as (2S)-2-amino-3,3-dimethylpentanoic acid (derivative).[1]
-
CAS: 161479-50-1 (Generic/isomer specific variants exist).[1]
-
Side Chain Topology: The
-carbon is quaternary (bonded to the -carbon, two methyl groups, and an ethyl group).[1] -
Structural Impact: This molecule is a hybrid of Isoleucine and tert-Leucine.[1] The gem-dimethyl effect at the
-position creates a "steric wall," severely restricting and torsion angles.[1]
Comparative Data Table
| Feature | Boc-L-Isoleucine | Boc-L- |
| Tertiary ( | Quaternary ( | |
| Steric Bulk (A-value) | High (due to branching) | Extreme (Exceeds tert-Leucine) |
| Coupling Difficulty | Moderate | Very High |
| Proteolytic Stability | Standard (Susceptible) | High (Steric Shielding) |
| Primary Application | Native sequence synthesis | Conformational locking / Stapling |
Part 2: Synthetic Implications & Coupling Protocols
The introduction of the quaternary center in Boc-L-
The "Steric Wall" Visualization
The following diagram illustrates the logical decision-making process required when choosing coupling conditions based on the steric demand of the amino acid.
Figure 1: Decision matrix for coupling conditions. Note the divergence in activation chemistry required for the quaternary analog.
Protocol A: Standard Coupling (Boc-L-Isoleucine)
Use this protocol for standard peptide synthesis.[1]
-
Activation: Dissolve 3.0 eq of Boc-L-Ile-OH and 2.9 eq of HBTU in DMF (0.2 M concentration).
-
Base Addition: Add 6.0 eq of DIEA (Diisopropylethylamine). Activate for 2–3 minutes.
-
Coupling: Add the activated solution to the resin-bound free amine.
-
Incubation: Shake at room temperature for 60 minutes .
-
Monitoring: Verify with Kaiser test (should be negative/colorless).
Protocol B: High-Steric Coupling (Boc-L- -Methylisoleucine)
Use this protocol strictly for the
-
Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . Do not use HBTU/TBTU.
-
Activation: Dissolve 2.5 eq of Boc-L-
-Me-Ile-OH and 2.5 eq of HATU in DMF/NMP (1:1 ratio, 0.15 M).-
Expert Tip: The addition of HOAt (0.5 M solution) can further catalyze the reaction by stabilizing the active ester.
-
-
Base Addition: Add 5.0 eq of TMP (2,4,6-Trimethylpyridine) or DIEA .
-
Why TMP? It is a weaker base than DIEA but less prone to causing racemization during the extended coupling times required for hindered amino acids.
-
-
Coupling: Add to resin.
-
Incubation: Shake for 4 to 12 hours .
-
Re-Coupling (Mandatory): Drain, wash, and repeat steps 1–5.
-
Capping: Aggressive capping (Ac2O/Pyridine) is required after this step to terminate any unreacted chains, as they will be difficult to purify later.
Part 3: Drug Development Applications[2][5]
Proteolytic Stability
The primary advantage of Boc-L-
-
Mechanism: Proteases (e.g., chymotrypsin, elastase) require the peptide backbone to adopt an extended conformation to fit into the active site. The quaternary
-carbon of the methyl-analog creates a "steric shield," preventing the enzyme from accessing the scissile bond. -
Application: Ideal for oral peptide drugs where gastrointestinal stability is a limiting factor.
Conformational Locking (The Thorpe-Ingold Effect)
While Boc-Ile supports
-
Helical Promotion: In helical peptides, the steric bulk restricts side-chain rotamers (
), forcing the backbone angles into specific regions (often favoring -helix or -helix formation to relieve strain).[1] -
Beta-Turn Induction: When placed at the
or position of a turn, the gem-dimethyl effect facilitates the folding required for hairpin structures.[1]
Part 4: Quality Control & Analytics[1][2]
Distinguishing between these two residues in a final product is critical, as they are close in molecular weight (Difference = 14 Da) but vastly different in hydrophobicity.
HPLC Analysis[1][5]
-
Boc-L-Ile: Elutes earlier on C18 columns.[1]
-
Boc-L-
-Me-Ile: Significantly more hydrophobic due to the extra methyl group and the compact, spherical shape of the side chain.[1] Expect a retention time shift of +1.5 to +3.0 minutes (gradient dependent).
Mass Spectrometry[1][2]
-
Boc-L-Ile: Monoisotopic Mass (Residue) = 113.08 Da.[1]
-
Boc-L-
-Me-Ile: Monoisotopic Mass (Residue) = 127.10 Da.[1] -
Note: Ensure your mass spec method has sufficient resolution to distinguish the +14 Da shift clearly from potential methylated impurities (e.g., N-methylation +14 Da).[1] Fragmentation patterns (MS/MS) will differ significantly; the
-Me-Ile will show a characteristic loss of the bulky side chain.[1]
References
-
Chemical Structure & Properties
-
Steric Effects in Peptide Synthesis
-
Conformational Constraints (Gem-Dimethyl Effect)
-
Beta-Methyl Amino Acids in Drug Design
Sources
- 1. Boc-Protected Natural Amino Acids | Oakwood Chemical [discoveroakwoodchemical.com]
- 2. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-L-isoleucine methyl ester | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational properties of beta,beta-dimethyl amino acids
Conformational Properties of -Dimethyl Amino Acids
A Technical Guide for Peptidomimetic Design
Part 1: Executive Summary
The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these,
This modification serves three critical functions:
-
Conformational Locking: Severely restricts
rotameric states, indirectly narrowing the allowed backbone torsion angles. -
Entropic Pre-organization: Reduces the entropic penalty of cyclization, facilitating the formation of disulfide bridges or macrocycles.
-
Proteolytic Shielding: The steric bulk of the gem-dimethyl group blocks access to the peptide bond, significantly extending serum half-life.
This guide provides a rigorous analysis of the conformational landscape, synthetic challenges, and application protocols for these sterically demanding residues.
Part 2: The Structural Landscape
To understand the utility of
2.1 The Steric Hierarchy
Standard
Figure 1: Steric Evolution of
2.2 The Thorpe-Ingold Effect in Peptides
The Thorpe-Ingold effect (or gem-dimethyl effect) posits that substituents on a carbon atom repel each other, widening the internal angle between them and consequently compressing the external angle.
In the context of Penicillamine (Pen) vs. Cysteine (Cys) :
-
Linear State: The gem-dimethyl groups restrict the rotation of the thiol group (
), reducing the number of accessible conformers in the unfolded state. -
Cyclized State: Because the unfolded state has lower entropy (fewer degrees of freedom) than a standard Cys peptide, the entropy loss upon cyclization (
) is less unfavorable. -
Result:
for cyclization increases significantly. Pen-containing peptides form disulfide bonds faster and more stably than their Cys counterparts.
Part 3: Conformational Analysis & Ramachandran Preferences
The conformational preferences of
3.1
Rotameric Locking
For a standard amino acid, the side chain rotates relatively freely around the
-
Preferred State: The functional group (e.g.,
in Pen) typically adopts a trans ( ) or gauche(-) ( ) conformation relative to the nitrogen. The gauche(+) ( ) state is often energetically penalized due to clash with the carbonyl oxygen. -
Impact on Backbone: This "frozen" side chain limits the
angle (rotation around ). While standard -helices require , the steric bulk of -dimethyl groups often destabilizes the helix in linear peptides, favoring extended ( -strand) or distorted turn conformations.
3.2 Ramachandran Plot Implications
| Residue Type | Preferred Region ( | Secondary Structure Propensity |
| Alanine | Broad | Helix former |
| Valine | Restricted | |
| Highly Restricted |
Key Insight: In linear sequences,
Part 4: Synthetic Protocols
Synthesizing peptides with
4.1 The "Difficult Coupling" Problem
The nucleophilic attack of the N-terminal amine of a
4.2 Optimized Coupling Workflow
To ensure high-fidelity synthesis, use the following "Power Coupling" protocol.
Protocol: Coupling to a Sterically Hindered N-Terminus
-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP as the coupling agent. These are more reactive than HBTU/DIC.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is the preferred additive over HOBt due to the "neighboring group effect" which accelerates the reaction.
-
Temperature: Perform coupling at 50°C - 60°C (microwave assisted is ideal) to overcome the activation energy barrier.
-
Double Coupling: Always perform the coupling reaction twice.
Figure 2: Synthetic Workflow for Hindered Residues
Part 5: Applications in Drug Development
5.1 Orthogonal Disulfide Pairing
One of the most powerful applications is the use of Penicillamine (Pen) to direct oxidative folding.[1]
-
The Challenge: In peptides with multiple disulfide bonds (e.g., insulin, conotoxins), "scrambling" (mispairing) is common.
-
The Solution: Pen-Cys disulfides are often favored over Pen-Pen disulfides due to extreme steric crowding in the Pen-Pen bond.
-
Strategy: By replacing specific Cysteines with Penicillamine, you can force the formation of specific disulfide connectivities (e.g., Cys1-Pen1 pairings) while preventing off-target scrambling.
5.2 Case Study: Angiotensin II Analogs
Research has shown that replacing Phenylalanine (Phe) with
-
Result: This constraint allowed researchers to map the precise pharmacophore requirements of the AT1 receptor, distinguishing between agonist and antagonist conformational states. The analog exhibited increased resistance to chymotrypsin degradation.
Part 6: References
-
Hruby, V. J., et al. (1990). "Conformational constraints on peptide design." Biochemical Journal. Link
-
Toniolo, C., & Benedetti, E. (1991). "The polypeptide 3(10)-helix." Trends in Biochemical Sciences. Link
-
Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences. Link
-
Muttenthaler, M., et al. (2010). "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry. Link
-
Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Link
Steric effects of beta-methylisoleucine in peptide backbones
Steric Control in Peptidomimetics: The -Methylisoleucine Paradigm
Executive Summary
In the rational design of peptidomimetics, controlling backbone topology is paramount for enhancing proteolytic stability and target affinity.
This structural modification imposes severe restrictions on the
Molecular Architecture & Steric Mechanics
Structural Comparison
To understand the impact of
| Residue | Structure | Steric Bulk ( | Conformational Freedom | |
| L-Isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid | Tertiary | High | Restricted ( |
| L-Allo-Isoleucine | (2S,3R)-2-amino-3-methylpentanoic acid | Tertiary | High | Restricted |
| (2S)-2-amino-3,3-dimethylpentanoic acid | Quaternary | Extreme | Locked | |
| L-tert-Leucine | (2S)-2-amino-3,3-dimethylbutanoic acid | Quaternary | Extreme | Locked |
The Gem-Dimethyl Effect at Position
The introduction of the gem-dimethyl group at the
-
Angle Restriction: The rotation around the
bond is severely hindered by the clash between the -methyl groups and the carbonyl oxygen of the preceding residue ( ). -
Rotamer Lock: The side chain is essentially frozen. Unlike Ile, which can rotate to minimize clash (trans vs. gauche),
-Me-Ile has no "small" substituent at the -position to relieve steric strain.
Visualization: Steric Clash Map
The following diagram illustrates the logical flow of steric interference caused by
Caption: Causal pathway of steric constraints imposed by the quaternary beta-carbon of
Conformational Consequences in Drug Design[2]
Ramachandran Plot Implications
Standard
-
Helix Destabilization: The bulk prevents the tight packing required for standard
-helices ( ). -
-Helix/Strand Promotion: It is thermodynamically favorable in extended conformations or wide helices (like the
-helix of polytheonamides) where side chains point outward, minimizing backbone clash.
Proteolytic Stability
The sheer bulk of the side chain protects the adjacent peptide bond from enzymatic hydrolysis. Proteases (e.g., chymotrypsin, trypsin) cannot access the scissile bond due to the "umbrella" effect of the
Experimental Protocols
Synthesis of Fmoc- -Me-Ile-OH
Commercial availability is limited; in-house synthesis is often required. The most reliable route utilizes the regioselective organocuprate opening of serine
Protocol Overview:
-
Starting Material: N-Tribenzyl-erythro-
-methylserine methyl ester. -
Lactonization: Cyclization using HBTU to form the
-lactone. -
Ring Opening: Reaction with lithium dimethylcuprate (
) or higher order cuprates.[1] -
Protection: Hydrogenolysis (Pd/C) followed by Fmoc-OSu protection.[1]
Solid Phase Peptide Synthesis (SPPS) Incorporation
Coupling
High-Efficiency Coupling Protocol:
| Step | Reagent/Condition | Rationale |
| Resin Swelling | DMF/DCM (1:1), 30 min | Ensures max accessibility of sites.[1] |
| Coupling Reagents | HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU | Aza-benzotriazole reagents are superior for hindered couplings.[1] |
| Base | HOAt (0.1 M) + TMP (2,4,6-Trimethylpyridine) | HOAt reduces racemization; TMP is a weaker, less nucleophilic base than DIEA, preventing Fmoc cleavage during long couplings.[1] |
| Stoichiometry | 4-5 equivalents of AA and Coupling Agent | Mass action drives the reaction.[1] |
| Temperature | Microwave: 75°C for 10 min OR 50°C for 60 min | Thermal energy overcomes the activation barrier.[1] |
| Double Coupling | Repeat the coupling step | Mandatory for this residue.[1] |
| Capping | Acetic Anhydride/Pyridine | Permanently cap unreacted amines to simplify purification.[1] |
Critical Note: The coupling of the next amino acid onto the N-terminus of the resin-bound
SPPS Workflow Diagram
Caption: Optimized SPPS workflow for sterically hindered
References
-
Inoue, M., et al. (2010).[2] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry. [1][2]
-
Smith, N. D., & Goodman, M. (2005).[3] Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. [1]
-
Pigza, J. A., & Molinski, T. F. (2010).[4] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[4][5] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters.
-
PubChem. (n.d.).[1] Beta-methylisoleucine Structure Summary. National Library of Medicine. [1]
Sources
- 1. Structure to sequence [biosino.org]
- 2. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 4. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]
- 5. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-L-beta-methylisoleucine hydrophobicity and solubility profile
Technical Guide: Boc-L-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Methylisoleucine Hydrophobicity & Solubility Profile[1][2]
1Executive Summary: The Steric Anomaly
Boc-L-
This structural modification imparts two critical properties:
-
Hyper-Hydrophobicity: The additional methyl group significantly increases the lipophilicity of the side chain, impacting membrane permeability and retention behavior.
-
Extreme Steric Hindrance: The bulky
-carbon creates a "steric wall" that severely impedes nucleophilic attack during peptide coupling, requiring specialized protocols beyond standard SPPS (Solid Phase Peptide Synthesis) methods.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
This guide provides the solubility landscape, hydrophobicity metrics, and validated handling protocols required to successfully incorporate this residue into bioactive peptides.
Physicochemical Profile
Structural Analysis
The defining feature of this molecule is the gem-dimethyl effect at the
-
IUPAC Name: (2S)-2-(tert-butoxycarbonylamino)-3,3-dimethylpentanoic acid[2]
-
Molecular Formula:
[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Key Feature: Quaternary
-carbon (C3).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Hydrophobicity (LogP and HPLC Retention)
Boc-L-
| Parameter | Value / Description | Context |
| Predicted LogP (Free AA) | ~ -1.4 (XLogP3) | Soluble in water (zwitterionic).[2][1] |
| Predicted LogP (Boc-AA) | ~ 2.5 – 3.2 | Highly lipophilic; insoluble in water.[2][1] |
| HPLC Retention Factor ( | High | Elutes significantly later than Boc-Ile or Boc-Val on C18 columns.[1] |
| Membrane Permeability | Enhanced | The gem-dimethyl group increases lipophilicity without adding polar surface area.[2][1] |
Implication: In Reverse-Phase HPLC (RP-HPLC) purification of peptides containing this residue, expect a significant shift to higher organic percentages (Acetonitrile/Methanol) for elution.
Solubility Landscape
Understanding the solubility profile is critical for preparing stock solutions for coupling reactions.[2] The Boc-protected form behaves as a lipophilic organic acid.[2]
Solvent Compatibility Table[1][2]
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>100 mM) | Preferred solvent for SPPS coupling.[2][1] |
| Dipolar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent (>100 mM) | Alternative for difficult sequences; reduces aggregation.[2][1] |
| Dipolar Aprotic | DMSO (Dimethyl Sulfoxide) | Good | Useful for biological assays; avoid for activation (side reactions).[2][1] |
| Chlorinated | DCM (Dichloromethane) | Excellent | Good for loading resins; lower boiling point limits microwave use.[2][1] |
| Protic/Polar | Methanol/Ethanol | Moderate to Good | Useful for transferring, but avoid during activation (esterification risk).[2][1] |
| Aqueous | Water / Buffers | Insoluble | Precipitates immediately.[2][1] Requires organic co-solvent.[2] |
| Non-Polar | Hexanes / Heptane | Poor | Generally insoluble; useful for precipitation/washing.[2][1] |
Stability in Solution
Application in Peptide Synthesis (The Steric Barrier)[1][8][9]
The quaternary
Optimized Coupling Workflow
To overcome the energy barrier, we utilize high-efficiency coupling reagents and elevated temperature .
Recommended Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – crucial for suppressing racemization and boosting reactivity.[2]
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA.[2]
Logic Diagram: Sterically Hindered Coupling
The following Graphviz diagram illustrates the decision logic for coupling Boc-L-
Figure 1: Decision logic for overcoming steric hindrance during
Experimental Protocols
Protocol A: Determination of Solubility Limit (Self-Validating)
Purpose: To define the exact solubility limit in a specific solvent (e.g., DMF) for stock solution preparation.[2]
-
Preparation: Weigh 10 mg of Boc-L-
-methylisoleucine into a 1.5 mL microcentrifuge tube. -
Titration: Add solvent (e.g., DMF) in 20
L increments.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (30 sec) is recommended to break crystal lattice energy.[2]
-
Observation: Inspect for clarity against a dark background.
-
Validation: The solution must be completely transparent with no refracting particles.[2]
-
-
Calculation:
(Result in mg/mL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility was overestimated; add more solvent and repeat.[2]
Protocol B: Hydrophobicity Assessment via RP-HPLC
Purpose: To determine the retention shift relative to standard amino acids.[2]
-
Column: C18 Analytical Column (e.g., 4.6 x 100 mm, 3.5
m). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Standards: Inject a mixture of Boc-Val-OH, Boc-Ile-OH, and Boc-
-Me-Ile-OH (1 mg/mL each in MeOH). -
Analysis:
-
Boc-Val will elute first (least hydrophobic).[2]
-
Boc-Ile elutes second.[2]
-
Boc-
-Me-Ile will elute last due to the extra methyl group and high lipophilicity.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Validation: The retention time difference confirms the identity and hydrophobicity shift.[2]
-
References
-
PubChem. (n.d.).[2] Beta-methylisoleucine (Compound Summary).[2][8][9][10] National Library of Medicine.[2] Retrieved February 5, 2026, from [Link]
-
RCSB PDB. (n.d.). Ligand I2M: 3-methyl-L-alloisoleucine.[2][10] Protein Data Bank.[2] Retrieved February 5, 2026, from [Link]
-
Pigza, J. A., & Molinski, T. F. (2010).[2][8] A Concise Synthesis of (S)-
-Methylisoleucine. Organic Letters, 12(6), 1256–1259.[8] Retrieved February 5, 2026, from [Link]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[2][3][11][12] Chemical Reviews, 109(6), 2455–2504.[2] (General reference for Boc properties). Retrieved February 5, 2026, from [Link]
Sources
- 1. Sequence to structure [biosino.org]
- 2. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 218608-82-3 CAS MSDS (Boc-L-beta-homoisoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]
- 9. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of peptides containing beta-methylisoleucine
Thermodynamic Stability of Peptides Containing -Methylisoleucine
Conformational Locking & Entropic Stabilization Strategies
Executive Summary: The "Steric Lock" Principle
In peptide engineering, thermodynamic instability and proteolytic susceptibility are the primary failure modes for therapeutic candidates.
Unlike standard isoleucine,
Molecular Architecture & Conformational Constraints[1]
Structural Comparison
The stabilizing effect of
| Feature | L-Isoleucine (Ile) | |
| IUPAC Name | (2S,3S)-2-amino-3-methylpentanoic acid | (2S)-2-amino-3,3-dimethylpentanoic acid |
| Tertiary ( | Quaternary ( | |
| Steric Bulk | High | Extreme (Comparable to tert-Leucine) |
| Restricted (mostly trans/gauche) | Locked (Single energy minimum) | |
| Backbone Impact | Favors | Strong Helix/Turn Inducer |
The Ramachandran Restriction
The quaternary
-
(Phi) Angle: Restricted to narrow regions around
(helical) or (extended). - (Psi) Angle: Severely limited, destabilizing "random coil" configurations.
Thermodynamic Stability Mechanism[2]
The stabilization provided by
The Thermodynamic Cycle
The stability of a peptide is defined by the free energy difference between the folded (
-
Wild-Type Peptide: The unfolded state is highly flexible (high entropy,
). Folding requires a massive reduction in entropy ( ), creating a large entropic penalty. -
-MeIle Peptide: The bulky side chain restricts the unfolded state, lowering its entropy (
). The folded state entropy ( ) remains similar. -
Net Effect: The change in entropy
is smaller than . Consequently, is less positive, making more negative (more stable).
Kinetic Stability (Proteolysis)
Thermodynamics governs folding, but kinetics governs lifetime.
Diagram 1: Thermodynamic Stabilization Landscape
Caption: Entropic pre-organization by
Synthesis Protocol: Overcoming the Steric Wall
Incorporating
Recommended Reagents
-
Coupling Agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyAOP . These 7-aza derivatives facilitate acylation of sterically hindered amines.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to suppress racemization (though less critical for the quaternary
-carbon, it protects the -center). -
Method: Microwave-Assisted SPPS is mandatory for high yields.
Step-by-Step Synthesis Workflow
-
Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent inter-chain aggregation. Rink Amide or Wang resin.
-
-MeIle Coupling (The Critical Step):
-
Reagents: 4 eq. Fmoc-
-MeIle-OH, 3.9 eq. HATU, 8 eq.[1] DIEA. -
Condition: Microwave irradiation at 75°C for 20 minutes (or 2 x 10 min double coupling).
-
Note: If the
-MeIle is the acceptor (i.e., coupling the next amino acid onto -MeIle), the difficulty increases. Use PyAOP and extend reaction time to 45 mins at 75°C.
-
-
Capping: Acetylate unreacted amines aggressively after the
-MeIle step to prevent deletion sequences. -
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5).
Diagram 2: Microwave SPPS Workflow for Hindered Residues
Caption: Optimized SPPS workflow utilizing microwave energy and HATU to overcome steric hindrance.
Analytical Validation Protocols
Circular Dichroism (CD) Spectropolarimetry
Use CD to verify the induction of secondary structure.
-
Protocol: Dissolve peptide (20–50 µM) in phosphate buffer (pH 7.4). Scan 190–260 nm.
-
Expected Result:
-MeIle often induces a helical signature (minima at 208/222 nm) or a stabilized turn, distinct from the random coil of the wild-type.
Differential Scanning Calorimetry (DSC)
Quantify the thermodynamic stability (
-
Protocol: Scan rate 1°C/min from 10°C to 110°C. Peptide conc: 1 mg/mL.
-
Data Interpretation: A shift in
to higher temperatures compared to the control indicates successful thermodynamic stabilization.
Proteolytic Stability Assay
-
Enzyme: Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues).
-
Protocol: Incubate peptide (100 µM) with enzyme (1:100 w/w) at 37°C.
-
Analysis: Monitor degradation via HPLC at t=0, 1h, 4h, 24h.
-
Success Metric: Half-life (
) extension >10-fold compared to wild-type.
References
-
PubChem. (n.d.). Beta-methylisoleucine (Compound).[2][1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
RCSB PDB. (2008).[8] Ligand Summary Page: Beta-methylisoleucine. Protein Data Bank.[8] Retrieved from [Link]
-
Pigza, J. A., & Molinski, T. F. (2010).[6] Diastereoselective Allylstannane Additions to (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one.[6] A Concise Synthesis of (S)-β-Methylisoleucine. Organic Letters, 12(6), 1256–1259.[6] Retrieved from [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278. Retrieved from [Link]
-
Toniolo, C., et al. (2004). On the Flexibility of Beta-Peptides. Chemistry - A European Journal. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
Methodological & Application
Solid-phase peptide synthesis protocols for Boc-beta-methylisoleucine
Executive Summary
This guide details the synthetic protocols for incorporating Boc-
Chemical Definition: In this context,
The Challenge: The geminal dimethyl group at the
-
Acylation: Coupling the activated Boc-
-MeIle-OH to the resin-bound amine. -
Elongation: Coupling the subsequent amino acid onto the sterically shielded N-terminus of the anchored
-MeIle residue.
Standard carbodiimide (DCC/DIC) protocols typically fail, resulting in deletion sequences. This protocol utilizes aminium/aza-benzotriazole (HATU/HOAt) activation chemistry, which has proven superior for overcoming this specific steric barrier.
Part 1: Strategic Planning & Materials
1.1 Resin Selection
For Boc chemistry, the resin linkage must withstand repetitive TFA acidolysis but cleave under strong acid (HF/TFMSA).
-
For C-terminal Amides: MBHA Resin (4-methylbenzhydrylamine). The preferred choice for stability.
-
For C-terminal Acids: PAM Resin (phenylacetamidomethyl). More stable to TFA than standard Merrifield resin.
1.2 Reagent Architecture
| Component | Reagent | Function | Rationale |
| Activator | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Carboxyl Activation | The 7-aza nitrogen forms a hydrogen bond with the active ester amine, accelerating the coupling rate by ~10-100x over HBTU for hindered residues. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Racemization Suppression | Essential partner to HATU to prevent loss of chirality at the |
| Base | DIEA (Diisopropylethylamine) | Neutralization | Sterically hindered base prevents premature Fmoc removal (not applicable here) and ensures carboxylate formation. |
| Solvent | NMP (N-methylpyrrolidone) | Solvation | Better swelling of resin and solubility of hindered aggregates than DMF. |
| Deprotection | TFA (Trifluoroacetic Acid) | Boc Removal | Standard neat or 50% solution.[1][2] |
Part 2: Experimental Protocols
2.1 Resin Preparation & Swelling
Pre-requisite: Calculate resin loading (typically 0.5–0.8 mmol/g). Avoid high-loading resins (>1.0 mmol/g) for hindered peptides to prevent inter-chain aggregation.
-
Weigh resin into a fritted polypropylene reaction vessel.
-
Swell: Add DCM (10 mL/g) and shake for 30 mins. Drain.
-
Wash: DMF (3x), then DCM (3x).
2.2 The Boc Deprotection Cycle
Before coupling Boc-
-
Pre-wash: 50% TFA in DCM (1 min). Drain.
-
Deprotection: 50% TFA in DCM (20 mins). Note: Gas evolution (isobutylene) is normal.
-
Wash: DCM (3x), Isopropanol (2x), DCM (3x).
-
Neutralization: 10% DIEA in DCM (2 x 2 mins).
-
Critical Check: The resin must be free base (amine) form. Perform a Kaiser Test . Result should be Deep Blue (Positive).
-
2.3 Coupling Protocol: Incorporation of Boc-
-MeIle-OH
This step installs the hindered amino acid.
Reagent Stoichiometry:
-
Boc-
-MeIle-OH: 3.0 equivalents (eq) -
HATU: 2.9 eq (Slight deficit prevents capping of resin by reagent)
-
HOAt: 3.0 eq
-
DIEA: 6.0 eq
Procedure:
-
Dissolve Boc-
-MeIle-OH, HATU, and HOAt in minimal NMP. -
Add DIEA to the mixture. Color change to yellow is immediate.
-
Pre-activation: Allow to stand for 1–2 minutes (do not exceed 5 mins to avoid racemization).
-
Add activated solution to the resin-bound peptide.
-
Reaction Time: Shake for 2 to 4 hours at room temperature.
-
Optimization: For extremely difficult sequences, heat to 50°C (microwave or water bath).
-
-
Drain and Wash: DMF (3x), DCM (3x).
-
Monitoring: Perform Kaiser Test.
-
Pass: Colorless/Yellow beads.
-
Fail: Blue beads. -> Repeat Coupling (Double Couple) with fresh reagents for 2 hours.
-
2.4 Elongation: Coupling Onto Boc-
-MeIle
This is the most difficult step. The N-terminus of the anchored
-
Perform Deprotection (Step 2.2).[1]
-
Use Stronger Activation:
-
Use HATU/HOAt as above.
-
Solvent Change: Use pure NMP or a mixture of NMP/DMSO (80:20) to disrupt hydrogen bonding/aggregation.
-
Temperature: Microwave irradiation (75°C, 25 Watts) for 10 minutes is highly recommended if available. If manual, extend coupling time to 6–12 hours .
-
-
Capping (Mandatory): After this coupling, unreacted amines will likely remain. Cap them to prevent deletion sequences.
-
Capping Solution: Acetic Anhydride (Ac2O) / Pyridine / DCM (1:1:8). Shake for 10 mins.
-
2.5 HF Cleavage (The "High Vac" Method)
Safety Warning: HF is lethal. Use a closed, specialized Teflon vacuum line system.
-
Dry resin completely under high vacuum (overnight).
-
Transfer resin to the Teflon reaction vessel.
-
Add Scavenger: p-Cresol (1 mL per gram resin).
-
Condense anhydrous HF (10 mL per gram resin) into the vessel at -78°C.
-
Warm to 0°C and stir for 60 mins.
-
Evaporate HF under vacuum.
-
Precipitate peptide with cold Diethyl Ether.
-
Lyophilize from Acetic Acid/Water.
Part 3: Visualization & Logic Flow
3.1 Workflow Diagram: The Hindered Coupling Cycle
This diagram illustrates the decision logic required when handling the steric bulk of
Caption: Figure 1. Decision logic for incorporating sterically hindered Boc-
Part 4: Troubleshooting & Quality Control
4.1 Common Failure Modes
| Symptom | Diagnosis | Solution |
| Deletion Sequence (Mass = Target - 129 Da) | Incomplete coupling of | Switch to HATU if using HBTU. Increase temperature to 50°C. |
| Truncated Peptide | Incomplete coupling onto the | Use Microwave SPPS . Switch solvent to NMP/DMSO to break aggregation. |
| Racemization | Over-activation or excessive base. | Limit pre-activation time to <2 mins. Ensure HOAt is included. Use Collidine (TMP) instead of DIEA. |
4.2 Analytical Validation
Do not rely solely on UV (214 nm) purity.
-
HPLC: Run a gradient of 5-95% Acetonitrile (0.1% TFA).
-MeIle peptides are more hydrophobic; expect retention time shifts compared to Ile analogs. -
ESI-MS: Verify mass. Check for +56 Da peaks (tert-butyl adducts) indicating incomplete scavenger activity during HF cleavage.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Context: Establishes HOAt as the superior additive for hindered couplings.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Context: The foundational text for SPPS methodology.[3]
-
-
Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217–239. Link
- Context: Discusses "difficult sequences" and aggreg
-
PubChem. (n.d.).[6] N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine.[6] National Library of Medicine. Link
- Context: Verification of chemical structure and nomenclature vari
Sources
Application Notes & Protocols: A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Boc-Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In the field of peptide chemistry and drug development, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, is a critical strategy for designing peptides with enhanced conformational stability, increased resistance to enzymatic degradation, and improved biological activity. The bulky nature of these amino acids, however, presents a significant synthetic challenge. The steric obstruction around the reacting centers—the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain—dramatically slows down the rate of peptide bond formation.[1][2]
Traditional coupling methods, particularly those relying on standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often inefficient for these demanding couplings.[3] They can lead to slow reaction rates, low yields, and an increased risk of side reactions, most notably racemization of the activated amino acid.[3][4] This necessitates the use of more potent and sophisticated coupling reagents that can effectively overcome the high activation energy barrier imposed by steric hindrance.
This guide provides an in-depth analysis of modern coupling reagents, their mechanisms of action, and field-proven protocols designed to achieve high-efficiency coupling of sterically hindered Boc-protected amino acids.
Understanding the Mechanism: A World Beyond Simple Carbodiimides
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[5][6] The efficacy of this process hinges on the choice of the coupling reagent, which dictates the nature of the activated intermediate. Modern reagents have evolved far beyond simple carbodiimides, offering higher reactivity and better suppression of side reactions. They are broadly categorized into aminium/uronium salts and phosphonium salts, often used with additives that further enhance performance.
The Role of Additives: HOBt, HOAt, and OxymaPure
Additives are crucial for suppressing racemization and increasing coupling efficiency.[7] When used with a carbodiimide, these additives form active esters that are more stable than the initial O-acylisourea intermediate, yet highly reactive towards the amine component.[7][8]
-
1-Hydroxybenzotriazole (HOBt): The classic additive that effectively minimizes racemization by forming HOBt active esters.[4][7][9]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt due to the electron-withdrawing effect of the nitrogen at position 7.[8][10] The pyridine nitrogen also provides anchimeric assistance, accelerating the coupling reaction.[10]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A safer, non-explosive alternative to HOBt and HOAt with comparable or even superior performance in reducing racemization and enhancing reaction rates.[5][8]
Aminium/Uronium Salts: The Workhorses of SPPS
These reagents, such as HATU, HBTU, and HCTU, are among the most popular and effective for difficult couplings.[4][5] They incorporate an HOBt, HOAt, or 6-Cl-HOBt moiety within their structure, allowing for rapid in-situ formation of the highly reactive corresponding active esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on HOAt, HATU is one of the most powerful coupling reagents, reacting faster and with less epimerization than its HOBt-based counterparts.[4][11] It is often the reagent of choice for hindered systems.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An efficient and widely used reagent, though generally less reactive than HATU.[4][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure.[5] It offers high reactivity comparable to HATU, excellent solubility, and enhanced safety as its byproducts are water-soluble and it avoids the use of potentially explosive benzotriazoles.[5][8][9]
A potential drawback of aminium/uronium reagents is the risk of guanidinylation, a side reaction where the reagent reacts with the N-terminal amine, capping the peptide chain.[10] This is more problematic when activation is slow or if an excess of the coupling reagent is used.[10]
Phosphonium Salts: A Cleaner Alternative
Phosphonium-based reagents like BOP and PyBOP are also highly efficient and convert carboxylic acids into OBt active esters.[5]
-
BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used, safer alternative to BOP that does not produce HMPA.[5]
-
Key Advantage: Phosphonium salts do not cause guanidinylation, making them a "cleaner" option, especially for fragment coupling or cyclization where activation may be slow.[10]
Comparative Analysis of Premier Coupling Reagents for Hindered Systems
The selection of a coupling reagent is a critical decision that directly impacts the success of synthesizing challenging peptides. The table below summarizes the features of the most effective reagents for coupling sterically hindered Boc-amino acids.
| Reagent | Full Chemical Name | Class | Key Advantages for Hindered Couplings | Potential Drawbacks |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | Very high reactivity, fast reaction rates, and low racemization due to HOAt moiety.[4][11] Often considered the gold standard. | More expensive than HBTU. Can cause guanidinylation side reaction.[10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | Highly efficient, reliable, and cost-effective for many difficult couplings.[4][9] | Less reactive than HATU. Can cause guanidinylation.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Reactivity comparable to HATU, enhanced safety (non-explosive), and water-soluble byproducts.[5][8] Excellent solubility.[8] | Can cause guanidinylation. Limited solution stability reported in some cases.[10] |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium | High coupling efficiency, does not cause guanidinylation, making reactions "cleaner".[10] Safer alternative to BOP.[5] | Generally less reactive than HATU. |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium | Exhibits remarkable resistance to racemization, making it ideal for sensitive amino acids.[4][5] | |
| Acyl Fluorides | (Generated in situ) | Acyl Halide | Highly reactive species particularly suited for coupling extremely hindered α,α-disubstituted amino acids where other methods fail.[5][12] | Requires a separate activation step to convert the carboxylic acid to the acyl fluoride. |
Visualizing the Chemistry: Mechanisms and Workflows
A clear understanding of the reaction pathway and experimental sequence is vital for success.
Caption: General mechanism of peptide bond formation.
Caption: Experimental workflow for HATU-mediated coupling.
Field-Proven Protocols for Hindered Couplings
The following protocols are designed to serve as a robust starting point for researchers. All quantities are given in equivalents (eq) relative to the functional loading of the resin.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended first approach for most sterically hindered Boc-amino acids due to the high reactivity of HATU.
Materials and Reagents:
-
Resin-bound peptide with a free N-terminal amine
-
Sterically hindered Boc-amino acid (4 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Boc deprotection and neutralization of the resin-bound peptide, ensure the resin is thoroughly washed with DMF.
-
Pre-activation: In a separate reaction vessel, dissolve the Boc-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.[1]
-
Coupling: Add the activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the mixture for 45-60 minutes at room temperature. For exceptionally hindered couplings (e.g., Aib-Aib), extending the reaction time to 2-4 hours or even overnight may be necessary.[1]
-
Washing: Filter the resin and wash thoroughly with DMF (3 x volumes) to remove excess reagents and byproducts.
-
Validation (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. For hindered secondary amines, other tests may be required. If the test is positive (indicating incomplete coupling), proceed immediately to Protocol 2.
Protocol 2: Double Coupling Strategy
This is an essential technique when a single coupling fails to go to completion.
Procedure:
-
Following Step 5 of Protocol 1, do not proceed to the deprotection step.
-
Simply repeat Steps 2 through 5 of Protocol 1 with a fresh solution of activated amino acid.[1]
-
After the second coupling and subsequent washing, perform the validation test again before proceeding to the next deprotection step in the synthesis.
Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings
When even powerful aminium reagents fail, particularly with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride is an excellent strategy.[1][5]
Materials and Reagents:
-
Sterically hindered Boc-amino acid (1 eq)
-
Cyanuric fluoride or other fluorinating agent (e.g., DAST)
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent
-
Pyridine or a non-nucleophilic base
Procedure:
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-amino acid (1 eq) in anhydrous DCM. Cool the solution in an ice bath.
-
Slowly add the fluorinating agent (e.g., cyanuric fluoride) and a suitable base (e.g., pyridine). Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.
-
Coupling: Once the acyl fluoride is formed, add this solution directly to the resin (which has been washed and is suspended in an appropriate solvent like DCM or DMF) containing the free N-terminal amine.
-
Reaction: Allow the coupling reaction to proceed. Reaction times can vary and should be monitored. For particularly stubborn couplings, gentle heating may be applied, but this should be done cautiously to avoid racemization.[1]
-
Washing: Once the reaction is complete, filter and wash the resin as described in Protocol 1.
Troubleshooting and Optimization
Caption: Troubleshooting workflow for low coupling efficiency.
-
Solvent Choice: For difficult sequences prone to aggregation, N-Methylpyrrolidone (NMP) often provides superior solvation compared to DMF.[1]
-
Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 35-50°C) can help overcome the activation barrier. However, this increases the risk of racemization and should be used judiciously. Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion rapidly.[1]
-
Base Equivalents: Ensure the correct number of base equivalents is used. Aminium/uronium reagents typically require 2 equivalents of a tertiary amine base (like DIPEA) for activation and neutralization, while COMU can perform well with just one.[4][8]
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 5, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]
-
The Chemistry Behind Peptide Coupling: Understanding HOBt Hydrate's Role. (2026). Modern Peptide. Retrieved February 5, 2026, from [Link]
-
Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved February 5, 2026, from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Carboxyanhydrides. (2022). Tokyo University of Science. Retrieved February 5, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Design of foldamers using Boc-L-beta-methylisoleucine residues
Application Note: Design and Synthesis of
Introduction & Scientific Rationale
The incorporation of Boc-L-
The specific residue L-
-
Hydrophobic Core Packing: The bulky, branched side chain facilitates "knobs-into-holes" packing between helix faces, essential for stabilizing tertiary-like structures in foldamer bundles.
-
Conformational Constraint: The steric bulk of the isoleucine side chain restricts rotation around the
bond, biasing the backbone towards helical conformations.
This guide details the Boc-chemistry Solid Phase Peptide Synthesis (SPPS) of these foldamers. While Fmoc chemistry is common, Boc chemistry is often preferred for
Design Principles: The 14-Helix Motif
When designing foldamers with Boc-L-
-
Periodicity: Approx. 3 residues per turn.
-
Pitch: 5.1 Å.
-
H-Bonding:
.
Design Rule: To create an amphiphilic helix (useful for membrane permeation or protein mimicry), residues must be patterned with a periodicity of 3.
-
Positions 1, 4, 7: Hydrophobic (e.g., Boc-L-
-Hile). -
Positions 2, 5, 8: Cationic/Polar (e.g., Boc-L-
-Homolysine). -
Positions 3, 6, 9: Polar/Hydrophilic.
Visualizing the Foldamer Logic
Figure 1: Mechanistic contribution of Boc-L-
Experimental Protocol: Boc-SPPS of -Peptides
Scope: Synthesis of a 10-mer
Reagents & Materials
-
Resin: MBHA (4-methylbenzhydrylamine) resin (0.5–0.7 mmol/g loading) for C-terminal amides.
-
Amino Acids: Boc-L-
-Homoisoleucine, Boc-L- -Homoalanine, etc. -
Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (for difficult couplings).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).
Step-by-Step Workflow
| Stage | Step | Reagent/Condition | Duration | Mechanism/Notes |
| 1. Swelling | Resin Prep | DCM | 2 x 20 min | Expands polystyrene matrix for accessibility. |
| 2. Deprotection | Boc Removal | 100% TFA (Neat) | 2 x 1 min (Flow wash) | Removes Boc group. Caution: Exothermic. |
| 3. Wash | Flow Wash | DMF | 1 min | Removes excess TFA. |
| 4. Neutralization | In Situ | 10% DIEA in DMF | Concurrent with coupling | CRITICAL: Do not pre-neutralize and wash. Add base with the activated amino acid to prevent salt aggregation. |
| 5. Activation | Pre-activation | 4 eq. Boc-AA + 3.8 eq. HBTU + 4 eq. DIEA in DMF | 2 min | Generates the active ester. |
| 6. Coupling | Reaction | Activated AA solution -> Resin | 60–120 min | |
| 7. Monitoring | Kaiser Test | Ninhydrin | 5 min | Blue = Incomplete (Free amine). Yellow = Complete. |
| 8. Final Cleavage | Acidolysis | HF (anhydrous) + p-cresol (90:10) | 1 hr @ 0°C | Cleaves peptide from resin and removes side-chain protectors. |
Detailed Protocol Nuances
-
In Situ Neutralization (The Kent Protocol): Unlike standard protocols that wash the resin with base after TFA deprotection,
-peptides are prone to aggregation.-
Action: After TFA deprotection, wash quickly with DCM/DMF.
-
Action: Add the solution of Boc-AA, HBTU, and DIEA directly to the protonated resin amine salts.
-
Why? This maintains the peptide chain in a protonated (disaggregated) state until the exact moment of acylation.
-
-
Handling Boc-L-
-Homoisoleucine:-
This residue is hydrophobic. Ensure it is fully dissolved in DMF before adding coupling agents. If precipitation occurs, add a small amount of NMP (N-methyl-2-pyrrolidone).
-
-
HF Cleavage Safety:
-
HF is lethal and requires a specialized Teflon vacuum line.[1]
-
Alternative: If HF facilities are unavailable, use TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS / m-Cresol cocktail (10:50:30:10). This is a "High Acidity" liquid cleavage method compatible with Boc chemistry.
-
Characterization & Validation
Once synthesized and purified (RP-HPLC, C18 column, Water/Acetonitrile gradient), the foldamer must be validated for secondary structure.
Circular Dichroism (CD) Spectroscopy
The signature of a 14-helix differs significantly from an
-
Sample Prep: Dissolve foldamer in Methanol or TFE (Trifluoroethanol) at 50
M. -
14-Helix Signature:
-
Maximum: ~215 nm.
-
Minimum: ~198 nm.
-
Note: This is roughly the inverse of a standard
-helix signal.
-
Workflow Logic Diagram
Figure 2: Optimized Boc-SPPS workflow for
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of | Switch to HATU or HOAt . Increase temperature to 50°C (microwave assisted). |
| Aggregation | Hydrophobic clustering of Isoleucine side chains.[4] | Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling. |
| Low Solubility | High hydrophobicity of the foldamer. | Purify using a C4 column instead of C18. Dissolve in TFE prior to injection. |
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Seebach, D.
-Peptides: a surprise at every turn." Chemical Communications. Link -
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "
-Peptides: From structure to function." Chemical Reviews. Link -
Appella, D. H., et al. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[5] Link
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of beta-methylisoleucine peptides
Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing
Abstract
The incorporation of sterically hindered non-canonical amino acids, such as
Introduction
-Methylisoleucine (often referring to specific stereoisomers like L-allo-isoleucine or the quaternaryThe Challenge:
Standard SPPS protocols rely on diffusion and ambient thermal energy, which are often insufficient to drive the coupling of
-
Coupling of
-Me-Ile: The nucleophilic attack of the resin-bound amine onto the activated -Me-Ile species is slowed by the bulky side chain. -
Coupling onto
-Me-Ile: Once incorporated, the N-terminus of -Me-Ile is shielded by the -substituents, making the acylation of the next amino acid the rate-limiting step (the "difficult coupling" phenomenon).
The Solution: Microwave irradiation provides direct dielectric heating, efficiently transferring energy to the dipole moments of the polar reagents (DMF, activated amino acids). This minimizes chain aggregation and overcomes the activation energy barrier for sterically hindered couplings.
Materials and Reagents
To ensure reproducibility and high fidelity, the following reagents are recommended:
| Component | Specification | Rationale |
| Resin | Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g) | PEG-based resins (ChemMatrix/ProTide) offer superior swelling and mass transfer for hydrophobic/bulky sequences compared to polystyrene. |
| Amino Acid | Fmoc- | High purity (>98%) is critical to prevent impurity incorporation. |
| Activator | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior suppression of racemization compared to HOBt/HOAt at high temperatures. |
| Base/Coupler | DIC (N,N'-Diisopropylcarbodiimide) | The DIC/Oxyma pair is the "gold standard" for MW-SPPS, avoiding the capping risk associated with uronium salts (HATU/HBTU) at high temps. |
| Solvent | DMF (Dimethylformamide) | Standard solvent.[1] NMP can be used for extremely difficult sequences but DMF is standard for MW. |
| Deprotection | 20% Piperidine in DMF + 0.1M Oxyma Pure | Oxyma is added to the deprotection cocktail to suppress aspartimide formation and protect sensitive residues. |
Experimental Protocol
Workflow Overview
The synthesis follows a Fmoc/tBu strategy.[2][3][4] The critical modifications for
Figure 1: Optimized MW-SPPS workflow emphasizing the decision branch for sterically hindered residues.
Detailed Coupling Parameters
A. Standard Amino Acids (Non-hindered):
-
Reagents: 5.0 eq Fmoc-AA, 5.0 eq Oxyma Pure, 10.0 eq DIC.
-
Condition: Single coupling.
-
Microwave: Ramp to
over 30 sec, hold for 120 sec.
B. Coupling OF Fmoc-
-
Rationale: The incoming bulky AA struggles to approach the resin-bound amine.
-
Reagents: 5.0 eq Fmoc-
-Me-Ile-OH, 5.0 eq Oxyma Pure, 10.0 eq DIC. -
Condition: Double Coupling is highly recommended to ensure completion.
-
Microwave (Cycle 1):
for 4 minutes. -
Microwave (Cycle 2):
for 4 minutes (fresh reagents). -
Note: If the building block is extremely scarce, use 2.5 eq for 10 minutes at
to conserve material, though yield may dip.
C. Coupling ONTO
-
Rationale: The amine of the anchored
-Me-Ile is sterically shielded. The incoming AA (even if simple like Gly or Ala) faces a massive barrier. -
Reagents: 10.0 eq Fmoc-AA (High Excess), 10.0 eq Oxyma, 20.0 eq DIC.
-
Condition: Double or Triple Coupling.
-
Microwave:
for 6 minutes. -
Optimization: For extremely stubborn couplings (e.g., if the next residue is also bulky like Val/Ile), switch to HATU/HOAt/DIEA (4 eq) at
for 10 min. (Avoid with HATU to prevent epimerization).
Deprotection Protocol
-
Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.
-
Cycle:
-
Initial Deblock:
for 30 sec. -
Second Deblock:
for 60 sec.
-
-
Why Oxyma? It minimizes racemization of Cys/His and prevents aspartimide formation, which can be exacerbated by MW heating.
Cleavage and Isolation
-
Wash resin with DCM (3x) and MeOH (3x) to remove DMF traces.
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5). Add DTT (2.5%) if Cys/Met are present.
-
Time: 2 hours at Room Temperature (Do not microwave cleavage).
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Deletion) | Steric shielding of | 1. Switch to HATU/HOAt at |
| Racemization | Overheating during activation. | 1. Lower coupling temp to |
| Aspartimide Formation | MW heating of Asp-Gly/Asp-Ser sequences. | Add 0.1 M Oxyma to the deprotection solution (Piperidine). |
| Resin Aggregation | Hydrophobic collapse of | Use ChemMatrix resin (100% PEG). Use "Magic Mixture" (DCM/DMF/NMP) washes. |
Mechanistic Insight: Why DIC/Oxyma?
While HATU is a potent activator, it generates the guanidinium salt of the amino acid, which can N-cap the peptide chain at high temperatures or lead to epimerization via oxazolone formation.
The DIC/Oxyma system forms an unstable O-acylisourea that rapidly rearranges to the active ester. Under microwave irradiation (
Figure 2: Mechanism of DIC/Oxyma activation preventing racemization pathways under MW conditions.
References
-
Collins, J. M., et al. (2014). "Microwave-Enhanced SPPS of Difficult and Long Peptides." Organic Letters.
-
Nicolaou, K. C., et al. (2018). "Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins." Journal of the American Chemical Society.
-
CEM Corporation. "Microwave Peptide Synthesis: Application Note for Hindered Amino Acids."
-
Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures." Journal of Peptide Science.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.
Sources
- 1. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. US20130228449A1 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
Fmoc vs Boc strategy for beta-methylisoleucine incorporation
Application Note: Strategic Incorporation of Beta-Methylisoleucine (
Abstract & Core Challenge
The incorporation of
This guide provides a comparative technical analysis of Fmoc vs. Boc strategies for
Strategic Analysis: Fmoc vs. Boc Selection
The choice between Fmoc and Boc chemistry for
The Decision Matrix
-
Fmoc Strategy: Preferred for standard pharmaceutical production due to safety (no HF). However, it struggles with "difficult sequences" (beta-sheet aggregation) because the Fmoc group increases the aggregation potential of the growing chain.
-
Boc Strategy: The "Nuclear Option." The protonated N-terminus in Boc chemistry (during TFA deprotection) breaks up inter-chain hydrogen bonds, solubilizing the peptide. Use this when the
-MeIle is located within a hydrophobic stretch >5 residues.
Figure 1: Decision tree for selecting the optimal protection strategy based on sequence difficulty.
Critical Quality Attributes (CQA) & Mechanisms
The Steric Bottleneck
The
Racemization Risk
Slow coupling allows time for base-catalyzed proton abstraction at the
-
Mechanism: The activated ester cyclizes to form an oxazolone. The
-methyl bulk destabilizes the amide backbone, favoring this cyclization. -
Consequence: Formation of the diastereomer (allo-
-MeIle), which is notoriously difficult to separate by HPLC.
Protocol A: Optimized Fmoc Strategy (High Efficiency)
Applicability: Standard peptides, non-aggregated sequences.
Reagents
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why: The Aza-analog (HOAt) leverages the neighboring group effect (pyridine nitrogen) to accelerate coupling by ~10x over HOBt.
-
Base: DIEA (Diisopropylethylamine).[1] Strict Control Required.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Procedure
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Pre-Activation (CRITICAL):
-
Dissolve Fmoc-
-MeIle-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. -
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes. Extended activation in the absence of amine leads to guanidinylation of the amino acid.
-
-
Coupling:
-
Add mixture to resin.[]
-
Agitate for 2 hours at room temperature (standard AA is 45 mins).
-
Microwave Option: 75°C for 10 mins (Power: 25W). Warning: High temp increases racemization risk for this specific residue.
-
-
Monitoring:
-
Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though
-MeIle is primary, the steric bulk mimics secondary kinetics). -
If positive (blue spots), perform a second coupling with fresh reagents.
-
-
Capping:
-
Acylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
-
Protocol B: Boc Strategy (In-Situ Neutralization)
Applicability: "Difficult" sequences, hydrophobic regions, or when Fmoc coupling fails. Reference: Based on the Schnölzer & Kent protocol [1].
The Logic
Standard Boc synthesis uses a neutralization wash (DIEA) before coupling. This precipitates aggregated peptides. The "In-Situ" method keeps the peptide protonated (and soluble) until the exact moment the activated amino acid arrives.
Step-by-Step Procedure
-
Deprotection:
-
Treat resin with 100% TFA (2 x 1 min flow washes).
-
Flow wash with DCM (Dichloromethane).
-
-
Activation:
-
Dissolve Boc-
-MeIle-OH (4.0 eq) and HCTU (3.9 eq) in DMF. -
Add DIEA (6.0 eq).
-
-
Coupling (The "Magic" Step):
-
Add the activated mixture directly to the protonated (TFA-salt) resin.
-
The excess DIEA in the coupling mixture neutralizes the resin-bound amine simultaneously with the arrival of the active ester.
-
Agitate for 1 hour.
-
-
Cleavage:
-
Requires High HF (Hydrogen Fluoride) cleavage. Safety Warning: Requires specialized Teflon apparatus.
-
Data Comparison & Reagent Selection
| Feature | HATU (Fmoc) | PyBOP (Fmoc) | DIC/Oxyma (Fmoc) | HCTU (Boc) |
| Coupling Speed | Very High | Moderate | High | High |
| Racemization Risk | Low-Moderate* | Moderate | Very Low | Moderate |
| Steric Tolerance | Excellent | Good | Good | Excellent |
| Cost | High | Medium | Low | Medium |
| Recommendation | Primary Choice | Secondary | For low-risk sites | For Aggregation |
*HATU low racemization is contingent on using exactly 2.0 equivalents of base relative to the uronium salt, or <2 mins pre-activation.
Troubleshooting & Quality Control
Validating Stereochemistry
You cannot rely on standard HPLC retention times alone.
-
Marfey's Method: Hydrolyze a small resin sample (6N HCl). Derivatize with Marfey's Reagent (FDAA). Analyze by LC-MS. The L- and D-allo forms will separate significantly.
-
NMR: If scale permits,
H-NMR of the cleaved peptide can distinguish the -proton splitting patterns of Ile vs allo-Ile [2].
Workflow Visualization: The Chemical Cycle
Figure 2: The SPPS cycle highlighting the critical activation and QC steps.
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.
-
Albericio, F., & Bomer, J. M. (1999). Preparation of Amino Acid Derivatives for Solid-Phase Synthesis. Methods in Enzymology.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society.
Sources
Improving oral bioavailability with beta-methyl amino acid substitution
High-Performance Peptide Engineering: Enhancing Oral Bioavailability via -Methyl Amino Acid Substitution
Executive Summary
The "oral delivery challenge" remains the primary bottleneck in peptide drug development. Native peptides suffer from rapid proteolytic degradation and poor membrane permeability, resulting in negligible oral bioavailability (
This guide details the mechanistic rationale, design strategies, and validation protocols for incorporating
Part 1: The Mechanistic Advantage
The "Manifold Effect" of -Methylation
Substituting a canonical
-
Proteolytic Shielding (Steric & Electronic): Standard proteases (e.g., Trypsin, Chymotrypsin, Pepsin) evolved to hydrolyze
-peptide bonds. The insertion of an extra methylene group ( ) into the backbone extends the chain, disrupting the catalytic triad alignment of the protease. The addition of a methyl group at the -position adds a second layer of defense: steric hindrance. This "steric zipper" prevents the protease from accessing the scissile bond. -
Conformational Locking (Permeability): Bioavailability is often limited by the energy cost of desolvating polar amide bonds.
-methyl substitutions restrict the rotation of the backbone torsion angles ( and ). This rigidification often promotes the formation of stable secondary structures (e.g., 14-helices or -turns) that facilitate intramolecular hydrogen bonding . By "hiding" the polar backbone amides from the solvent, the peptide becomes more lipophilic and membrane-permeable (the "Chameleonic Effect").
Visualizing the Mechanism
The following diagram illustrates how
Figure 1: Mechanistic divergence between native
Part 2: Strategic Design & Synthesis
Design: The "Hot Spot" Strategy
Do not replace every residue. Full replacement often destroys biological affinity. Instead, use a "Hot Spot" scanning approach:
-
Identify Cleavage Sites: Incubate the parent peptide in Simulated Intestinal Fluid (SIF) and analyze fragments via LC-MS to identify the primary cleavage site (e.g., after an Arginine or Phenylalanine).
-
Substitute at
or : Introduce the -methyl amino acid at the site of cleavage or the adjacent residue. -
Preserve Side Chain Topology: If replacing Phenylalanine (Phe), use
-homo-Phe to maintain the aromatic interaction, or -methyl-Phe if available.
Synthesis: Critical Coupling Protocol
Optimized Coupling Protocol:
-
Coupling Reagent: Use HATU or COMU (stronger activation than HBTU/HCTU).
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
-
Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).
-
Double Coupling: Mandatory for the
-methyl residue and the subsequent amino acid (which must couple to the sterically hindered -amine).
Part 3: Validation Protocols
Protocol A: Enzymatic Stability Assay (SGF/SIF)
Objective: Determine the metabolic half-life (
Reagents:
-
SGF (Simulated Gastric Fluid): Pepsin (3.2 g/L), NaCl (2 g/L), pH 1.2.
-
SIF (Simulated Intestinal Fluid): Pancreatin (10 g/L),
(6.8 g/L), pH 6.8. -
Quenching Solution: 1% Formic Acid in Acetonitrile.
Workflow:
-
Preparation: Dissolve peptide to 100
M in water/DMSO (max 1% DMSO). -
Incubation: Add peptide to pre-warmed (
) SGF or SIF. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 150
L Quenching Solution to stop proteolysis. Centrifuge at 10,000 x g for 5 min to pellet enzymes. -
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.
Calculation:
Plot
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Predict passive oral absorption by measuring effective permeability (
Reagents:
-
Donor Plate: 96-well filter plate (0.45
m PVDF). -
Acceptor Plate: 96-well PTFE plate.
-
Artificial Membrane Lipid: 1% Lecithin in Dodecane.
-
System Solution: PBS pH 7.4 (or pH 6.5 for jejunum simulation).
Workflow:
-
Membrane Coating: Carefully pipette 5
L of Lipid Solution onto the filter of the Donor Plate. Allow to dry for 2-3 mins. -
Donor Loading: Add 150
L of peptide solution (10 M in PBS) to the Donor wells. -
Acceptor Loading: Add 300
L of blank PBS to the Acceptor wells. -
Sandwich: Place Donor plate on top of Acceptor plate (ensure contact).
-
Incubation: Incubate for 16 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS or UV-Vis.
Calculation:
Part 4: Data Analysis & Interpretation[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the iterative cycle of design, synthesis, and testing required to validate the bioavailability improvements.
Figure 2: Iterative workflow for optimizing peptide bioavailability via
Comparative Data Summary
A successful substitution campaign should yield data similar to the theoretical example below:
| Compound ID | Modification | SIF | PAMPA | Oral Bioavailability ( |
| Native Peptide | None | 12 | 0.2 | < 1% |
| Analog A | N-Methylation | 45 | 0.8 | 2.5% |
| Analog B | 180 | 1.5 | 8.0% | |
| Analog C | > 240 | 4.2 | 15.5% |
Note: Analog C demonstrates the "Manifold Effect"—superior stability due to the steric methyl group and higher permeability due to conformational locking.
References
-
Steer, D. L., et al. (2002).[2] "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link -
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. Link
-
Werner, H. M., et al. (2012). "Membrane permeability of peptides: The role of side chains and backbone modifications." Journal of Peptide Science. Link
-
Wang, C. K., et al. (2014).[3] "Strategies for Improving the Oral Bioavailability of Peptide Drugs." Annual Review of Pharmacology and Toxicology. Link
Application Notes & Protocols: Enhancing Alpha-Helical Stability in Peptidic Scaffolds Using β-Methylisoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α-helix is a fundamental secondary structure motif critical for mediating a vast array of protein-protein interactions (PPIs). However, short peptides excised from their parent proteins typically fail to retain this bioactive conformation in solution, rendering them susceptible to proteolytic degradation and limiting their therapeutic potential. This application note details the rationale and practical methodologies for utilizing the sterically constrained, unnatural amino acid β-methylisoleucine to stabilize α-helical peptides. We provide a comprehensive guide, from the principles of conformational stabilization to detailed protocols for peptide synthesis, biophysical characterization, and stability assessment.
Introduction: The Challenge of α-Helix Stabilization
α-helices are the cornerstone of numerous biological recognition events, making them attractive scaffolds for the design of novel therapeutics aimed at modulating PPIs. The intrinsic instability of short, linear peptides in aqueous solution, however, presents a significant hurdle. The entropic cost of adopting a rigid helical conformation often outweighs the enthalpic gains from intramolecular hydrogen bonds, leading to a disordered, random coil state.
To overcome this limitation, various strategies have been developed to pre-organize peptides into an α-helical conformation. These methods include covalent modifications like hydrocarbon stapling, lactam bridge formation, and the incorporation of helix-promoting amino acids. Among the latter, the use of sterically constrained, unnatural amino acids offers a powerful, non-invasive approach to bias the conformational equilibrium towards the desired helical fold.
This guide focuses on the strategic incorporation of β-methylisoleucine, a Cβ-branched amino acid, as a potent stabilizer of the α-helical secondary structure.
Mechanism of Stabilization: The Role of Conformational Constraint
The stabilizing effect of β-branched amino acids on α-helical structures is rooted in the principles of conformational entropy. In the unfolded or random coil state, the peptide backbone has a high degree of rotational freedom. However, the presence of bulky substituents on the β-carbon of an amino acid side chain, as in isoleucine and valine, restricts this conformational freedom.
The incorporation of a β-methyl group in isoleucine further exacerbates this steric hindrance. This increased rigidity in the unfolded state reduces the entropic penalty required to transition to the more ordered α-helical conformation. Essentially, by destabilizing the unfolded state, the helical conformation becomes energetically more favorable. While naturally occurring β-branched amino acids can sometimes distort the helical backbone, the specific stereochemistry and placement of β-methylisoleucine can be optimized to promote a canonical α-helical structure.[1][2]
The underlying principle is that the conformational rigidity of β-branched amino acids can be stabilizing by lowering the entropic cost of forming favorable side-chain van der Waals interactions within the folded protein.[1]
Figure 1. Mechanism of α-helix stabilization by β-methylisoleucine.
Experimental Workflow
The successful implementation of β-methylisoleucine for α-helix stabilization involves a systematic workflow encompassing peptide design and synthesis, purification, and comprehensive biophysical and biochemical characterization.
Figure 2. Overall experimental workflow.
Detailed Protocols
Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of a β-Methylisoleucine-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide. The incorporation of the sterically hindered β-methylisoleucine may require extended coupling times or the use of a more potent coupling agent.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-β-methyl-L-isoleucine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours. For the coupling of Fmoc-β-methyl-L-isoleucine, extend the coupling time to 4 hours or use a coupling agent such as HATU.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
Protocol 4.2: Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the peptide solution onto a semi-preparative C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Confirm the purity and identity of the fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Protocol 4.3: Biophysical Characterization
CD spectroscopy is a rapid and effective method to determine the secondary structure content of peptides in solution.[3] An α-helix exhibits a characteristic CD spectrum with minima at approximately 208 nm and 222 nm and a maximum around 195 nm.
Procedure:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise peptide concentration by UV absorbance at 280 nm (if containing Trp or Tyr) or by amino acid analysis.
-
Prepare a series of dilutions to a final concentration of 25-50 µM.
-
Record CD spectra from 190 nm to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
Acquire at least three scans and average the data.
-
Subtract the spectrum of the buffer blank.
-
Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) using the following equation: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.
-
Estimate the percent helicity from the MRE at 222 nm: Percent Helicity = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100 where MRE₂₂₂ is the experimental MRE at 222 nm, MRE_c is the MRE of the random coil (typically ~0), and MRE_h is the MRE of a pure helix of the same length (approximately -33,000 for a moderately long peptide).[4][5]
Two-dimensional NMR spectroscopy provides detailed structural information at the atomic level, confirming the helical conformation and identifying specific intramolecular contacts.[6]
Procedure:
-
Dissolve the lyophilized peptide in 90% H₂O/10% D₂O at a concentration of 1-2 mM.
-
Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY: Use a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.
-
NOESY: Use a mixing time of 150-250 ms to identify through-space correlations between protons.
-
Data Analysis:
-
Assign the proton resonances using the TOCSY spectrum to identify amino acid types.
-
Use the NOESY spectrum to establish sequential connectivities (e.g., Hα(i) to HN(i+1)) and medium-range NOEs characteristic of α-helices (e.g., Hα(i) to HN(i+3), Hα(i) to Hβ(i+3), and Hα(i) to HN(i+4)).
-
The presence of a continuous stretch of these medium-range NOEs is a definitive indicator of an α-helical conformation.
-
Protocol 4.4: Proteolytic Stability Assay
This assay evaluates the resistance of the peptide to degradation by proteases, a key advantage of a stabilized helical structure.
Materials:
-
Purified peptide
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the peptide in an appropriate buffer.
-
Incubate the peptide at a final concentration of 10 µM in 90% human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the proteolytic reaction by adding an equal volume of 10% TFA in ACN to precipitate the serum proteins.
-
Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.
Expected Results and Data Presentation
The incorporation of β-methylisoleucine is expected to significantly enhance the α-helical content and proteolytic stability of the peptide compared to an unmodified control sequence.
Table 1: Biophysical and Stability Data for a Model Peptide and its β-Methylisoleucine Analog
| Peptide | Sequence | % Helicity (CD) | Proteolytic Half-life (t₁/₂) in Serum (hours) |
| Control | Ac-EVEALLK(A)KLLEALLK-NH₂ | 25 ± 3 | 1.5 ± 0.2 |
| β-MeIle | Ac-EVEALLK(β-MeIle)KLLEALLK-NH₂ | 75 ± 5 | > 24 |
Conclusion
The strategic incorporation of β-methylisoleucine represents a robust and effective method for stabilizing the α-helical conformation of short peptides. The steric constraints imposed by the β-methyl group reduce the entropic penalty of folding, thereby favoring the helical state. This pre-organization not only enhances the potential for biological activity by mimicking the native protein structure but also confers significant resistance to proteolytic degradation. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and detailed characterization of these stabilized helical peptides, offering a valuable tool for researchers in drug discovery and chemical biology.
References
-
Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. Available from: [Link]
-
Gassner, N. C., et al. (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. Biochemistry, 33(40), 12245-12253. Available from: [Link]
- Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399–1408.
- Huc, I., & Gellman, S. H. (Eds.). (2016).
-
Lelievre, D., et al. (1997). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society, 119(42), 10076-10084. Available from: [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 22-35. Available from: [Link]
- Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of molecular biology, 180(3), 741-751.
- Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
-
Walters, M. J., et al. (2013). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 117(16), 4642–4649. Available from: [Link]
- White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651.
- Zondlo, N. J. (2013). The chemical biology of peptide and protein post-translational modification. Chemical Society Reviews, 42(14), 5757-5759.
Sources
- 1. Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
Troubleshooting & Optimization
Overcoming coupling difficulties with Boc-beta-methylisoleucine
Technical Support Center: Coupling Difficulties with Boc- -methylisoleucine
Status: Operational Ticket Focus: Steric Hindrance, Epimerization, and Low Yields in Peptide Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Beta-Branching" Barrier
Welcome to the technical support hub for Boc-
The Core Challenge:
The difficulty you are experiencing is not due to reagent failure, but rather molecular geometry . The
This guide provides a self-validating protocol to overcome these barriers, minimizing the two primary risks: incomplete coupling (deletion sequences) and racemization (loss of chirality) .
Module 1: Mechanistic Diagnosis
Why is this coupling failing?
Standard carbodiimide chemistries (DIC/HOBt) rely on the formation of an O-acylisourea intermediate. For sterically unencumbered amino acids (like Glycine or Alanine), this is sufficient. However, for
The Consequence:
-
Slow Kinetics: The reaction stalls, leading to deletion sequences.[1]
-
Epimerization: Because the coupling is slow, the activated carboxylate has more time to undergo oxazolone formation . This cyclic intermediate allows the
-proton to be abstracted by base, inverting the stereocenter (L D).
Visualizing the Steric Clash
The following diagram illustrates the kinetic barrier and the decision logic for overcoming it.
Caption: Figure 1. The steric "shield" of the
Module 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Solution Phase Coupling
Recommended for: Difficult couplings where racemization is the primary concern.
Reagent Logic:
-
Coupling Agent: HATU (or COMU ) is preferred over PyBOP due to the "neighboring group effect" of the pyridine ring (in HOAt), which accelerates the reaction 10-100x, outcompeting the racemization pathway.
-
Base: 2,4,6-Collidine (TMP) is used instead of DIPEA. Collidine is a weaker base that is sterically hindered, making it less likely to abstract the acidic
-proton that leads to racemization.
| Component | Equivalents (Eq) | Role |
| Boc- | 3.0 | The hindered carboxylic acid. |
| HATU | 2.9 | High-speed uronium activator. |
| HOAt | 3.0 | Additive to suppress racemization.[2][3] |
| Collidine | 6.0 | Non-nucleophilic, weak base. |
| Solvent | N/A | DMF or NMP (0.1 - 0.2 M concentration). |
Step-by-Step Workflow:
-
Pre-Activation (Crucial): Dissolve Boc-AA, HATU, and HOAt in DMF. Add Collidine. Shake/stir for exactly 30-60 seconds .
-
Note: Do not pre-activate for >2 mins; the active ester is unstable.
-
-
Addition: Add the pre-activated mixture to the resin/amine component.
-
Reaction: Agitate for 2 hours at room temperature.
-
Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
If positive: Do not proceed. Perform a "double couple" (repeat steps 1-3 with fresh reagents).
-
Protocol B: Microwave-Assisted SPPS (Solid Phase)
Recommended for: Extremely hydrophobic sequences or N-methylated targets.
Thermodynamic Logic:
Microwave energy provides the localized heat necessary to overcome the activation energy barrier of the bulky
| Parameter | Setting |
| Temperature | 60°C (Max) |
| Time | 10 minutes (Single Pass) |
| Power | 25-30 Watts (maintain temp) |
| Additive | 0.8 M LiCl in NMP |
Workflow:
-
Dissolve Boc-AA (4 eq) and COMU (4 eq) in 0.8 M LiCl/NMP.
-
Add DIPEA (8 eq). Note: DIPEA is acceptable here due to the speed of microwave coupling, but Collidine is safer.
-
Irradiate at 60°C for 10 minutes.
-
Wash resin with hot DMF (
C) to remove aggregated byproducts.
Module 3: Troubleshooting & FAQs
Q1: The coupling yield is still low (<50%) after double coupling. What now?
Diagnosis: You are likely facing on-resin aggregation , where the peptide chain folds back on itself, hiding the amine. The Fix:
-
Solvent Switch: Switch from DMF to NMP or DMSO/DMF (1:1) .
-
Chaotropic Salts: Add 0.8M LiCl or NaClO
to the coupling mixture. This disrupts the hydrogen bonding responsible for aggregation (pseudo-proline effect). -
Magic Mixture: Use DCM/DMF/NMP (1:1:1) with 1% Triton X-100.
Q2: I see two peaks in my HPLC (Isomers). Is this racemization?
Diagnosis: Yes. The
-
Check your Base: Are you using DIPEA? Switch to Collidine or Sym-Collidine .
-
Check Pre-activation: If you pre-activate for >5 mins, oxazolone formation increases. Reduce pre-activation to <1 min.
-
Use Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure .[4] It is less acidic and shows superior suppression of racemization in hindered couplings.
Q3: Can I use PyBOP instead of HATU?
Answer: You can, but it is not recommended for
Module 4: Decision Logic (Graphviz)
Use this flow to determine your next experimental move.
Caption: Figure 2. Troubleshooting flow for yield vs. purity issues.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society.
- Grounding: Establishes HOAt/HATU as the superior reagents for hindered couplings due to the neighboring group effect.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Grounding: Comprehensive review comparing HATU, COMU, and PyBOP, specifically for hindered amino acids.
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry.
- Grounding: Validates the use of microwave heating (60°C) to overcome steric barriers in peptide synthesis.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Grounding: Details the stability of Boc groups and the mechanisms of racemiz
Optimizing reaction time for sterically hindered beta-branched amino acids
Technical Support Center: Advanced Peptide Synthesis
Topic: Optimization of Sterically Hindered
Executive Summary: The " -Branching Penalty"
Welcome to the technical support hub. You are likely here because your synthesis failed at a Valine, Isoleucine, or Threonine residue.
The Root Cause: Unlike non-branched amino acids (e.g., Ala, Leu),
The Consequence:
-
Incomplete Coupling: Leading to deletion sequences (Des-Val/Ile impurities).
-
Aggregation: These hydrophobic residues promote
-sheet formation, causing "resin collapse." -
Racemization: Aggressive activation to overcome sterics can lead to loss of chirality, particularly at high temperatures.
This guide provides a modular troubleshooting protocol to overcome these barriers.
Module 1: Chemical Activation Strategies
Current Standard: If you are using HBTU/DIC and failing, stop immediately. These reagents lack the electrophilicity required for hindered couplings.
Reagent Selection Matrix
| Reagent | Class | Reactivity | Risk Profile | Recommendation |
| HATU | Uronium (Aza) | High | High Cost | Gold Standard. Use for difficult couplings where cost is secondary. The 7-azabenzotriazole ring creates a "neighboring group effect" that accelerates coupling. |
| COMU | Uronium (Oxyma) | High | Low (Non-explosive) | Modern Alternative. Soluble in DMF/NMP. Comparable efficiency to HATU but safer and often yields less racemization. |
| PyBOP | Phosphonium | Med-High | Moderate | Use if "pre-activation" is required (e.g., cyclization) to avoid guanidinylation. |
| DIC/Oxyma | Carbodiimide | High | Low | Excellent for elevated temperature (microwave) synthesis to prevent capping by-products. |
Protocol A: High-Efficiency Activation (Manual/Automated)
Use this for standard "difficult" couplings at Room Temperature (RT).
-
Stoichiometry: 5.0 eq Amino Acid : 5.0 eq HATU : 10.0 eq DIPEA.
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for
-branched residues due to better resin swelling. -
Pre-activation: Do not pre-activate for >30 seconds. Prolonged activation of HATU/COMU leads to guanidinylation of the amine.
-
Coupling Time: Extend to 60–120 minutes.
-
Chase: If the Kaiser test is slightly positive, perform a second coupling using a different mechanism (e.g., DIC/Oxyma) to target distinct reactive sites.
Module 2: Thermal Acceleration (Microwave)
Kinetic energy is the most effective tool to overcome the steric barrier of
The Thermal Safety Zone
-
Val/Ile: Robust. Can withstand 75°C–90°C.
-
Thr(tBu): Sensitive. Keep <75°C to avoid
-elimination of the protecting group. -
Cys/His: DANGER. If these are the incoming or receiving residues, do not exceed 50°C to prevent racemization.
Protocol B: Microwave Coupling Workflow
-
Reagent: Switch to DIC/Oxyma Pure . HATU is less stable at high temperatures (>75°C) and can decompose before coupling is complete.
-
Temperature: 90°C.
-
Time: 2 minutes (ramp) + 4 minutes (hold).
-
Power: Dynamic (keep roughly 20–30W to maintain temp).
Module 3: Structural Engineering (Pseudoprolines)
If chemistry and physics fail, you are likely facing aggregation (inter-chain hydrogen bonding) rather than simple steric hindrance. The peptide chains have formed a "brick wall" (
The Solution: Pseudoproline Dipeptides.
These are pre-formed dipeptides (e.g., Fmoc-Val-Ser(
When to use:
-
Sequence contains continuous hydrophobic stretches (e.g., -Val-Ile-Val-).
-
Coupling yields drop suddenly after 10–15 residues.
Visual Troubleshooting Workflows
Diagram 1: The Optimization Decision Tree
Follow this logic path to determine the correct intervention.
Caption: Logical workflow for escalating reaction conditions from chemical substitution to structural engineering.
Frequently Asked Questions (FAQ)
Q1: I see a "deletion sequence" (Des-Val) in my Mass Spec. Should I just double couple? A: Not necessarily. If the first coupling was 20% complete, doing the same thing again might get you to 35%. You need to change the conditions.
-
Action: Perform the second coupling at a higher temperature or use a different solvent system (e.g., 10% TFE in DCM) to disrupt aggregation.
Q2: Can I use HATU in the microwave? A: It is not recommended for temperatures >75°C. HATU decomposes rapidly at high heat. For high-temperature microwave synthesis (90°C), DIC/Oxyma Pure is the superior choice due to thermal stability and lower racemization risk.
Q3: My Valine coupling is successful, but the next amino acid won't couple. Why? A: This is the "Steric Hangover." The bulky isopropyl group of the Valine on the resin shields the N-terminus.
-
Action: The deprotection of Val/Ile/Thr is often slow. Ensure your Fmoc removal step is extended (e.g., 2 x 10 mins with 20% Piperidine) to ensure the amine is actually free before attempting the next coupling.
Q4: Why is COMU preferred over HATU in your guide? A: Safety and Solubility. HATU is based on benzotriazole, which has explosive properties in dry form. COMU is based on Oxyma (an oxime), which is safer.[1] Furthermore, COMU is more soluble in DMF/NMP, allowing for higher concentration couplings (0.5M), which drives kinetics for hindered residues.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides. Organic Process Research & Development. Link
-
Mutter, M., et al. (2004). Pseudoprolines: Nature's Bridge to Peptide Synthesis. Journal of Peptide Science. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[2][3] Link
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide (HATU/COMU mechanisms). Link
Sources
Technical Support Center: Purification of Hydrophobic Beta-Methyl Peptide Analogs
Welcome to the technical support center for the purification of hydrophobic beta-methyl peptide analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these challenging molecules. My aim is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Challenge of Hydrophobic Beta-Methyl Peptide Analogs
Hydrophobic beta-methyl peptide analogs present a unique set of purification challenges due to their inherent properties. The incorporation of beta-methyl amino acids can induce stable secondary structures and increase hydrophobicity, leading to poor solubility in common solvents and a high propensity for aggregation.[1][2] These characteristics can result in low recovery, poor peak shape during chromatography, and difficulty in achieving high purity. This guide will address these issues head-on, providing practical solutions and preventative strategies.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic beta-methyl peptide won't dissolve in standard aqueous buffers for HPLC. What should I do?
A1: This is a common issue. Direct dissolution in aqueous buffers is often unsuccessful.[3] Here are a few strategies to try, starting with the mildest:
-
Acidified Water: Try dissolving the peptide in water with 0.1% trifluoroacetic acid (TFA). The acid can help to protonate acidic residues and act as an ion-pairing agent, which can improve solubility and retention on a reverse-phase column.[4]
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by dilution with your aqueous mobile phase is a common strategy.[5] Be mindful that a large volume of these strong solvents in your injection can lead to poor peak shape.
-
Basic Solutions: For some peptides, particularly those with acidic residues, dissolving in a dilute basic solution like 1% ammonium hydroxide can be effective.[6] This deprotonates acidic side chains, increasing their polarity.
Q2: I'm seeing a very broad peak for my peptide during RP-HPLC. What could be the cause?
A2: Peak broadening with hydrophobic peptides can be multifactorial:
-
Aggregation: The peptide may be aggregating on the column. This can be mitigated by optimizing the mobile phase (see troubleshooting section) or by raising the column temperature.[7][8]
-
Poor Solubility During Elution: The peptide may be precipitating as the concentration of the organic mobile phase increases. A shallower gradient can sometimes help.
-
Secondary Interactions with the Stationary Phase: The peptide may be interacting with the silica backbone of the column. Using a high-purity silica column can minimize these interactions.
Q3: Should I always use a C18 column for peptide purification?
A3: While C18 columns are the standard for peptide purification, they may be too retentive for very hydrophobic beta-methyl peptide analogs, leading to very long elution times or even irreversible binding.[3][7] Consider using a less hydrophobic stationary phase, such as C8, C4, or phenyl.[4][5]
Q4: How can I prevent my hydrophobic peptide from adsorbing to vials and tubing?
A4: This is a critical and often overlooked issue. Hydrophobic peptides can be completely lost in glass containers. It is highly recommended to use polypropylene or specially designed low-binding tubes and plates.
In-Depth Troubleshooting Guides
Problem 1: Persistent Peptide Insolubility and Sample Preparation
Symptoms: Your lyophilized peptide forms a visible precipitate or gel-like substance upon attempted dissolution, even with the use of organic co-solvents.
Causality: The strong hydrophobic interactions between the peptide chains, often exacerbated by the adoption of stable secondary structures induced by beta-methylation, lead to the formation of aggregates that are energetically more favorable than interaction with the solvent.[2]
Troubleshooting Workflow:
Caption: Decision tree for solubilizing hydrophobic peptides.
Detailed Protocol for Sample Preparation:
-
Initial Attempt: Weigh out a small, known amount of your lyophilized peptide into a low-binding microcentrifuge tube. Add a small volume of 0.1% TFA in water to achieve your desired concentration for injection. Vortex thoroughly for 2-3 minutes.
-
Organic Co-solvent: If the peptide does not dissolve, add the smallest possible volume of DMSO (e.g., 5-10% of the total desired volume). Vortex again. Once dissolved, slowly add your initial mobile phase buffer (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to dilute the sample to the final injection volume.
-
Basic Conditions: If the above fails, use a fresh aliquot of peptide and attempt to dissolve it in a 1% solution of ammonium hydroxide in water.[6] This can be particularly effective for peptides that have a net acidic charge at neutral pH.
-
Sonication: For any of the above steps, gentle sonication in a water bath for 5-10 minutes can help to break up small aggregates.
Problem 2: Poor Chromatographic Performance (Peak Tailing, Broadening, and Low Recovery)
Symptoms: Your peptide elutes with a non-symmetrical peak shape, or the amount of recovered peptide is significantly lower than the amount injected. You may also observe "ghost peaks" in subsequent blank runs.[3]
Causality: These issues often stem from on-column aggregation, strong secondary interactions with the stationary phase, or slow kinetics of partitioning between the mobile and stationary phases. The increased hydrophobicity from beta-methylation enhances these effects.
Troubleshooting and Optimization Strategies:
| Parameter | Recommended Change | Rationale |
| Stationary Phase | Switch from C18 to a less hydrophobic phase (C8, C4, or Phenyl).[5][7] | Reduces the strength of hydrophobic interactions, allowing for elution with a lower concentration of organic solvent and potentially improving peak shape. |
| Mobile Phase Organic Solvent | Replace acetonitrile with n-propanol or isopropanol.[3] | These solvents can be more effective at solubilizing highly hydrophobic peptides and disrupting aggregates. |
| Ion-Pairing Agent | Switch from TFA to formic acid (FA).[7] | While TFA is an excellent ion-pairing agent, it can sometimes contribute to peak broadening. FA is a weaker ion-pairing agent that can sometimes improve peak shape, especially for LC-MS applications. |
| Column Temperature | Increase the column temperature (e.g., to 40-60°C).[7][8] | Increasing the temperature can improve the solubility of the peptide in the mobile phase, reduce mobile phase viscosity, and improve mass transfer kinetics, all of which can lead to sharper peaks. |
| Gradient Slope | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). | A shallower gradient gives the peptide more time to partition between the mobile and stationary phases, which can improve resolution and peak shape for large, hydrophobic molecules. |
Experimental Protocol for Method Optimization:
-
Establish a Baseline: Run your purification using a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will serve as your point of comparison.
-
Optimize Temperature: Using the same column and mobile phase, perform a series of runs at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).[7] Analyze the chromatograms for improvements in peak shape and resolution.
-
Screen Stationary Phases: If temperature optimization is insufficient, screen different columns (C8, C4, Phenyl) using the optimal temperature from the previous step.[5][6]
-
Evaluate Mobile Phase Solvents: Using the best column and temperature combination, substitute acetonitrile with n-propanol or isopropanol in your organic mobile phase.[3] You will likely need to adjust the gradient profile, as these are stronger solvents.
-
Assess Ion-Pairing Agents: If necessary, compare the results with 0.1% TFA to those with 0.1% formic acid.[7]
Problem 3: Irreversible Aggregation and Product Loss
Symptoms: The peptide is completely insoluble or precipitates out of solution during the purification process, leading to near-total loss of product.
Causality: For some highly aggregation-prone sequences, the hydrophobic collapse is so significant that standard chromatographic methods are not viable.[1] The peptide aggregates are more stable than the solvated monomers.
Alternative Purification Strategy: Precipitation and Washing
For extremely hydrophobic beta-methyl peptide analogs that fail to purify via HPLC, a non-chromatographic method can be employed. This method takes advantage of the peptide's poor solubility in both aqueous and non-polar organic solvents.[1]
Workflow for Alternative Purification:
Caption: Workflow for non-chromatographic purification.
Detailed Protocol:
-
Precipitation: After cleavage from the solid-phase resin and removal of the cleavage cocktail, dissolve the crude peptide in a suitable solvent (e.g., 60% acetonitrile in water).[1]
-
Aqueous Precipitation: Add this solution dropwise to a large volume of ice-cold water to precipitate the peptide.[1]
-
Pelleting: Collect the precipitated peptide by centrifugation.
-
Washing: Resuspend the peptide pellet in diethyl ether to dissolve and remove any remaining organic scavengers and byproducts from the synthesis.[1]
-
Final Collection: Centrifuge again to pellet the purified peptide and carefully decant the diethyl ether.
-
Drying: Dry the final peptide pellet under high vacuum.
-
Analysis: Characterize the purity of the final product using mass spectrometry and, if possible, analytical HPLC (dissolving a small amount in a strong solvent like DMSO).
References
-
The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Retrieved from [Link]
-
Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-94. Retrieved from [Link]
-
Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from [Link]
-
ResearchGate. (2021). Which chromatography is preferred for purification of hydrophobic peptide?. Retrieved from [Link]
-
YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9906-18. Retrieved from [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Retrieved from [Link]
-
Al-Hilaly, Y. K., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. Retrieved from [Link]
-
University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). N-Amino peptide scanning reveals inhibitors of Aβ 42 aggregation. Retrieved from [Link]
-
Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Retrieved from [Link]
-
PubMed. (2017). Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
Sources
Alternative activation methods (HATU/HOAt) for bulky amino acids
Mission: To provide researchers with high-fidelity troubleshooting and optimization strategies for peptide coupling involving sterically hindered (bulky) amino acids using the HATU/HOAt system.
Module 1: Mechanistic Foundations (The "7-Aza" Advantage)
User Question: Why is HATU recommended over HBTU for my difficult sequence (e.g., Aib, N-Me-Val)?
Technical Insight: The superiority of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) stems from the "7-aza" effect. Unlike HBTU, which uses a benzotriazole ring, HATU incorporates a pyridine nitrogen at the 7-position.
-
Electronic Effect: The electron-withdrawing pyridine nitrogen makes the leaving group (OAt) more acidic (pKa ~3.28 vs. 4.60 for OBt), increasing the reactivity of the active ester toward the amine.
-
Neighbor Group Effect (Anchimeric Assistance): The pyridine nitrogen forms a hydrogen bond with the incoming amine's hydrogen. This "pre-organizes" the transition state, significantly accelerating the coupling rate and reducing the time the active ester is exposed to basic conditions, thereby minimizing racemization [1].
Visualization: The HATU Activation Cycle
Caption: The HATU activation pathway. The critical step is the rapid aminolysis of the OAt-Active Ester, facilitated by the pyridine nitrogen (7-aza) acting as a proton acceptor for the incoming amine.
Module 2: Standard Operating Procedure (SOP) for Bulky Residues
User Question: What is the optimal protocol for coupling Fmoc-N-Me-Val-OH or Fmoc-Aib-OH?
Protocol: For sterically hindered amino acids, standard protocols must be modified to prevent aggregation and incomplete coupling.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 4:4:8 (AA : HATU : Base) | High concentration drives kinetics. |
| Solvent | DMF (or NMP for aggregation) | NMP solvates beta-sheet aggregates better than DMF. |
| Base | DIEA (Diisopropylethylamine) | Standard base. Use Collidine if racemization is noted.[1] |
| Pre-activation | Strictly < 2 minutes | Prevents guanidinylation (see Module 3). |
| Reaction Time | 2 x 60 minutes (Double Couple) | Steric bulk slows kinetics; fresh reagent pushes equilibrium. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in minimum dry DMF (final concentration 0.2–0.3 M).
-
Note: Use slightly less HATU than Acid to ensure no excess uronium reacts with the resin.
-
-
Activation: Add DIEA (8 eq). Shake/vortex for 30–60 seconds .
-
Visual Check: Solution should turn yellow/orange.
-
-
Coupling: Immediately add the activated solution to the resin-bound amine.
-
Incubation: Agitate for 60 minutes at Room Temperature.
-
Re-Coupling: Drain, wash resin with DMF, and repeat steps 1–4 (Double Coupling).
Module 3: Troubleshooting (The "Help Desk")
Ticket #1: "I see a +99 Da (+100 Da) mass shift on my peptide."
Diagnosis: Guanidinylation. This is a "dead-end" side reaction where the unreacted HATU (uronium form) reacts directly with the N-terminal amine of the resin instead of the carboxylic acid, capping the chain with a tetramethylguanidinium moiety [2].
The Fix:
-
Never add HATU directly to the resin.
-
Reduce Pre-activation Time: Do not let the Acid/HATU/Base mixture sit for >2 minutes before adding to the resin.
-
Stoichiometry Check: Ensure Acid > HATU (e.g., 1.0 eq Acid : 0.95 eq HATU). This ensures all HATU is consumed in forming the active ester.
Ticket #2: "My Cysteine or Histidine residue is racemized."
Diagnosis: Base-Catalyzed Epimerization. Cys and His are notoriously prone to racemization (loss of chirality) during activation, especially with strong bases or high temperatures. The alpha-proton is abstracted by the base [3].
The Fix:
-
Switch Base: Replace DIEA (pKa ~10-11) with 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid but too weak to abstract the alpha-proton.
-
Protocol: Use HATU / Collidine (1:2 ratio) pre-activation for 1 minute.
-
Temperature: Perform the coupling at 0°C - 4°C.
Ticket #3: "Yield is still low for N-Methyl to N-Methyl coupling."
Diagnosis: Severe Steric Hindrance / "Difficult Sequence". Coupling an N-methylated AA onto another N-methylated AA is one of the hardest reactions in peptide chemistry due to clash and lack of hydrogen bond donors.
The Fix:
-
Switch Reagent: If HATU fails, switch to COMU (safer, often more reactive) or PyAOP (Phosphonium salt of HOAt). Phosphonium salts (PyAOP) do not cause guanidinylation and can be used in excess.
-
Solvent Magic: Use a solvent mixture of DMF/DMSO (1:1) or add chaotropic salts (0.1 M LiCl) to disrupt internal aggregation.
-
Reaction Limit: Extend coupling time to 2-4 hours or use microwave assistance (max 50°C for Cys/His, 75°C for others).
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic logic for common HATU coupling failures. Mass spectrometry is the primary triage tool.
Module 4: Comparative Reagent Data
User Question: Is HATU always the best choice? How does it compare to cheaper alternatives?
Data Summary:
| Reagent | Class | Reactivity (Sterics) | Racemization Risk | Guanidinylation Risk | Best Use Case |
| HATU | Uronium (Aza) | High (***** ) | Low | High (if misused) | Bulky AAs (Aib, Val, Pro), Macrocyclization |
| HBTU | Uronium (Benzo) | Moderate () | Moderate | High | Routine standard synthesis (Ala, Gly, Phe) |
| PyAOP | Phosphonium | High (*****) | Low | None | Cyclization, N-Me-AA coupling (can use excess) |
| COMU | Oxyma-Uronium | Very High (*****) | Very Low | Moderate | Safer alternative to HATU (Non-explosive) |
| DIC/HOAt | Carbodiimide | Moderate () | Low | None | Cost-effective "Method B" for semi-bulky residues |
References
-
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Sigma-Aldrich. Peptide Coupling Reagents Guide: Guanidinylation caused by uronium coupling reagents. Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
BenchChem. Technical Support Center: Addressing Slow Coupling Reactions with Sterically Hindered Amino Acids. Link
Sources
Resolving steric clashes in beta-methylisoleucine peptide design
Technical Support Center: -Methylisoleucine Peptide Engineering
Current Status: Operational
Topic: Resolving Steric Clashes & Synthetic Failures in
Welcome to the Technical Support Center
You are likely here because your peptide synthesis failed at the
The Core Issue:
Standard Isoleucine is already
-
Synthetic Blockade: The nucleophile (amine) cannot approach the electrophile (carbonyl) due to the umbrella-like shielding of the methyl groups.
-
Conformational Lock: The side chain restricts rotation around
and angles, often forcing the peptide into extended ( -strand) or helical conformations, causing "clashes" in standard modeling software.
Module 1: Synthetic Troubleshooting (SPPS)
Symptom: "I see a deletion sequence (n-1) in my Mass Spec after the
Diagnosis: Incomplete coupling due to steric shielding. Standard HBTU/DIPEA protocols are insufficient for quaternary
The "Power-Coupling" Protocol
To force this coupling, you must switch to reagents that stabilize the active ester via a 7-membered ring mechanism (HOAt/Oxyma) rather than the standard 6-membered ring (HOBt), and apply thermal energy.
Step-by-Step Resolution:
-
Change Coupling Reagents:
-
Stop using: HBTU, TBTU, PyBOP.
-
Start using: HATU (with HOAt) or COMU (with Oxyma Pure).[1]
-
Mechanism:[1][2][3][4] The pyridine nitrogen in HOAt (part of HATU) provides anchimeric assistance, effectively "pulling" the amine towards the carbonyl, increasing reaction rates by ~100x over HBTU for hindered systems.
-
-
Optimize Base & Solvent:
-
Use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIPEA if racemization is observed.
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMF. NMP often swells the resin better, exposing the hindered N-terminus.
-
-
Apply Microwave Energy (Critical):
-
Steric barriers are entropic. Heat overcomes this.
-
Settings: 75°C for 5 minutes (standard)
Extend to 10-20 minutes for -MeIle. -
Warning: Do not exceed 75°C for Cys/His containing peptides to avoid racemization.
-
-
Double Coupling:
-
Perform the coupling reaction twice. Between couplings, wash with DMF but do not deprotect.
-
Decision Tree: Optimizing the Difficult Coupling
Figure 1: Decision matrix for resolving synthetic failure at sterically hindered residues.
Module 2: Computational Design (In Silico)
Symptom: "My Rosetta/MD simulation crashes or reports +1000 kcal/mol energy at the
Diagnosis: Standard rotamer libraries and Lennard-Jones potentials treat the
The "Soft-Repulsion" Strategy
You are engineering a constrained peptide . The clash is actually the desired feature that locks the conformation, but you must guide the software to accept it during the initial minimization.
Protocol:
-
Dampen the VDW Term:
-
In your forcefield (Amber/Charmm/Rosetta), temporarily reduce the repulsive component of the Lennard-Jones potential (soft-core potential) during the first 1000 steps of minimization.
-
Why: This allows the backbone to wiggle into the narrow energetic valley allowed by the
-methyl group without "exploding" the structure.
-
-
Fix the Dihedrals (
angles):- -MeIle has extremely limited rotameric freedom.
-
Constraint: The side chain usually locks into a specific
angle (trans or gauche-) to avoid the carbonyl oxygen ( strain). -
Action: Manually set
to -60° or 180° before minimization. Do not let the software randomize this.
-
Ramachandran Filtering:
-
Recognize that
-MeIle forbids -helical regions ( ) in many stereoisomers. It strongly favors extended -strand geometries ( ). -
Check: If your design forces
-MeIle into a helix, the steric clash is real and physical. You must redesign the backbone.
-
Module 3: Purity & Characterization
Symptom: "I see two peaks with identical mass (isobaric). Is my peptide racemic?"
Diagnosis: Epimerization (Racemization).[1][2] The high activation energy required to couple
Racemization Control Table
| Variable | High Risk Factor | Low Risk (Recommended) |
| Base | DIPEA (Diisopropylethylamine) | TMP (Collidine) or NMM (N-methylmorpholine) |
| Activation | HBTU/TBTU (Slow coupling allows base time to act) | HATU/HOAt or COMU (Fast coupling beats proton abstraction) |
| Temperature | > 80°C | Max 75°C (60°C for Cys/His) |
| Pre-activation | > 2 minutes | Add base immediately before adding to resin |
Verification Experiment (Marfey's Method):
-
Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDLA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Analyze via LC-MS. The L-L and D-L diasteromers will separate cleanly, allowing you to quantify the % racemization of the
-MeIle residue.
Frequently Asked Questions (FAQ)
Q: Can I use N-methylisoleucine instead of
Q: My peptide is aggregating during synthesis. What now? A: The "Magic Methyl" effect increases hydrophobicity.
-
Solution 1: Use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregates.
-
Solution 2: Insert a Pseudoproline dipeptide at a Ser/Thr/Cys position N-terminal to the
-MeIle to disrupt the beta-sheet formation on the resin.
Q: Is COMU really better than HATU? A: In many head-to-head comparisons, COMU shows equal efficiency to HATU but with less epimerization (racemization) and is safer (no explosion risk associated with benzotriazoles like HOBt). It is the modern recommendation for hindered couplings.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Hills, I. D., et al. (2009).[5] A conformational constraint improves a beta-secretase inhibitor but for an unexpected reason. Bioorganic & Medicinal Chemistry Letters, 19(17), 4993-4995.[5] [Link]
-
Ramachandran, S., et al. (2011). Automated Minimization of Steric Clashes in Protein Structures (Chiron). Proteins, 79(1), 261–270. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conformational constraint improves a beta-secretase inhibitor but for an unexpected reason - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze: A Comparative Guide to NMR Characterization of Peptides Containing Boc-L-beta-methylisoleucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering enhanced proteolytic stability, conformational rigidity, and novel biological activities.[1] Among these, L-beta-methylisoleucine, with its additional stereocenter and steric bulk, presents both a unique opportunity for rational peptide design and a significant analytical challenge. Its characterization, particularly when N-terminally protected with a tert-butyloxycarbonyl (Boc) group, requires a sophisticated and multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy approach.
This guide provides an in-depth comparison of NMR techniques for the unambiguous characterization of peptides containing Boc-L-beta-methylisoleucine. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for experimental selection, grounded in the specific structural complexities of this unique amino acid.
The Challenge: Steric Hindrance and Stereochemical Ambiguity
The primary hurdles in the NMR analysis of Boc-L-beta-methylisoleucine peptides are twofold:
-
Increased Steric Hindrance: The bulky Boc protecting group, in concert with the inherent steric crowding of the isoleucine sidechain and the additional beta-methyl group, can lead to significant spectral overlap and unusual chemical shifts. This can complicate the initial assignment of proton and carbon resonances.
-
Stereochemical Complexity: L-beta-methylisoleucine possesses three chiral centers (at the alpha, beta, and gamma carbons). Determining the relative stereochemistry of these centers is crucial for understanding the peptide's three-dimensional structure and its biological function, but it cannot be achieved with simple 1D NMR.
A systematic and multi-dimensional NMR approach is therefore not just recommended, but essential for the complete and accurate characterization of these molecules.
A Comparative Workflow for Unambiguous Characterization
The following sections detail a logical progression of NMR experiments, comparing their utility in addressing the specific challenges posed by Boc-L-beta-methylisoleucine peptides.
dot graph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; "1D_H1" [label="1D ¹H NMR"]; "1D_C13" [label="1D ¹³C NMR"]; }
subgraph "cluster_1" { label="Through-Bond Assignments"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; "COSY" [label="2D ¹H-¹H COSY"]; "TOCSY" [label="2D ¹H-¹H TOCSY"]; "HSQC" [label="2D ¹H-¹³C HSQC"]; "HMBC" [label="2D ¹H-¹³C HMBC"]; }
subgraph "cluster_2" { label="Through-Space & Stereochemistry"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; "NOESY" [label="2D ¹H-¹H NOESY"]; "ROESY" [label="2D ¹H-¹H ROESY"]; }
subgraph "cluster_3" { label="Final Structure"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Structure" [label="3D Structure & Stereochemistry", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"1D_H1" -> "COSY" [label="Initial Proton Inventory"]; "1D_C13" -> "HSQC" [label="Carbon Inventory"]; "COSY" -> "TOCSY" [label="Identify Spin Systems"]; "TOCSY" -> "HSQC" [label="Link Protons to Carbons"]; "HSQC" -> "HMBC" [label="Connect Spin Systems"]; "HMBC" -> "NOESY" [label="Sequential Assignment"]; "TOCSY" -> "NOESY" [label="Confirm Intra-residue Protons"]; "NOESY" -> "Structure" [label="Inter-proton Distances"]; "NOESY" -> "ROESY" [style=dotted, label="Alternative for medium MW"]; "ROESY" -> "Structure" [label="Stereochemical Information"]; } Caption: Workflow for NMR characterization of complex peptides.
Foundational Analysis: 1D ¹H and ¹³C NMR
While insufficient for complete characterization, 1D spectra are the essential starting point.
-
1D ¹H NMR: Provides an initial overview of the proton environment. Key signals to identify include the amide (NH) protons, alpha-protons (αH), and the characteristic singlet of the Boc group's nine equivalent protons. Severe signal overlap is expected in the aliphatic region.
-
1D ¹³C NMR: Offers a count of the unique carbon atoms, which should match the expected number from the peptide sequence. The carbonyl region (170-180 ppm) and the Boc quaternary carbon are typically well-resolved.
Causality in Experimental Choice: These initial spectra validate the sample's identity and purity. The degree of signal overlap observed in the 1D ¹H spectrum directly informs the necessity for higher-dimensionality experiments to resolve individual resonances.
Unraveling Connections: Through-Bond Correlation Spectroscopy
2D NMR experiments that rely on scalar (through-bond) couplings are the cornerstone of residue-type identification and sequential assignment.[2]
| Experiment | Purpose | Application to Boc-L-beta-methylisoleucine Peptides |
| ¹H-¹H COSY | Maps correlations between protons separated by 2-3 bonds. | Essential for identifying directly coupled protons, such as the NH-αH and αH-βH pairs. It is the first step in tracing out the spin system of each amino acid. |
| ¹H-¹H TOCSY | Extends COSY to show correlations between all protons within a single spin system. | Crucial for identifying the complete set of protons belonging to the beta-methylisoleucine residue, from the amide proton through to the methyl groups. This helps to differentiate it from other amino acid spin systems in the peptide. |
| ¹H-¹³C HSQC | Correlates each proton with its directly attached carbon atom. | Provides the ¹³C chemical shift for every protonated carbon, creating a "fingerprint" for each amino acid residue. This is vital for resolving overlap in the ¹H spectrum and confirming residue identity.[3] |
| ¹H-¹³C HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. | Key for sequential assignment. It allows for the connection of adjacent amino acid residues by observing correlations from the αH or NH of one residue to the carbonyl carbon (C=O) of the preceding residue. It also confirms the assignment of quaternary carbons, like that of the Boc group. |
Expert Insight: For peptides containing sterically hindered residues, the TOCSY experiment is often more informative than COSY for side-chain assignments due to more efficient magnetization transfer through the spin system. The HSQC is non-negotiable; it is the primary method for leveraging the greater chemical shift dispersion of ¹³C to resolve proton signals.
dot graph "Key_Correlations" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_0" { label="Residue i-1"; "N_i_minus_1" [label="NH"]; "Ca_i_minus_1" [label="CαH"]; "C_i_minus_1" [label="C'"]; "N_i_minus_1" -- "Ca_i_minus_1" [style=invis]; "Ca_i_minus_1" -- "C_i_minus_1" [style=invis]; }
subgraph "cluster_1" { label="Residue i (β-Me-Ile)"; "N_i" [label="NH"]; "Ca_i" [label="CαH"]; "Cb_i" [label="CβH-CβH₃"]; "Cg_i" [label="CγH-CγH₃"]; "Cd_i" [label="CδH₃"]; "C_i" [label="C'"]; "N_i" -- "Ca_i" -- "Cb_i" -- "Cg_i" -- "Cd_i" [style=invis]; "Ca_i" -- "C_i" [style=invis]; }
edge [color="#34A853", constraint=false]; "Ca_i_minus_1" -> "N_i" [label="HMBC (C' to NH)"]; "N_i" -> "Ca_i" [label="COSY/TOCSY"]; "Ca_i" -> "Cb_i" [label="COSY/TOCSY"]; "Cb_i" -> "Cg_i" [label="COSY/TOCSY"]; "Cg_i" -> "Cd_i" [label="COSY/TOCSY"];
edge [color="#EA4335", constraint=false]; "Ca_i" -> "N_i" [label="NOESY (dαN)"]; "N_i" -> "N_i_minus_1" [label="NOESY (dNN)"]; "Cb_i" -> "Cg_i" [label="NOESY (intra-residue)"]; } Caption: Key through-bond (green) and through-space (red) correlations.
Defining 3D Space: Through-Space Correlation and Stereochemistry
Once through-bond connectivities are established, Nuclear Overhauser Effect (NOE) spectroscopy is used to probe through-space proximities, providing the distance restraints necessary for 3D structure calculation and, critically, for determining stereochemistry.[4]
| Experiment | Purpose | Application to Boc-L-beta-methylisoleucine Peptides |
| ¹H-¹H NOESY | Detects correlations between protons that are close in space (< 5 Å), irrespective of bond connectivity. | Essential for determining the peptide's secondary structure through sequential (e.g., dαN(i, i+1)) and medium-range NOEs. For beta-methylisoleucine, specific intra-residue NOEs between the β-CH₃, γ-CH₃, and δ-CH₃ protons and the αH and βH protons are diagnostic of the sidechain conformation and relative stereochemistry. |
| ¹H-¹H ROESY | Similar to NOESY, but effective for a different range of molecular tumbling rates. Can distinguish between true NOEs and artifacts from chemical exchange. | Often the preferred experiment for small-to-medium-sized peptides where the NOE signal can be weak or even zero. ROESY cross-peaks are always positive, which can simplify interpretation. It is particularly powerful for stereochemical analysis where subtle differences in inter-proton distances are key. |
Trustworthiness Through Self-Validation: The combination of through-bond and through-space data provides a self-validating system. A proton identified as being part of the beta-methylisoleucine spin system by TOCSY should show NOEs consistent with its assigned position in the peptide sequence. Discrepancies often indicate a misassignment.
Determining Stereochemistry: The key to elucidating the stereochemistry at the α and β carbons lies in a careful analysis of NOESY/ROESY cross-peak intensities and ³J-coupling constants. For example, the relative stereochemistry of the α- and β-carbons will dictate the spatial proximity of the β-methyl group to the α-proton. A strong NOE between the β-CH₃ and the αH would suggest a different stereochemical arrangement than a weak or absent one. Furthermore, the ³J(αH-βH) coupling constant, related to the H-Cα-Cβ-H dihedral angle by the Karplus equation, provides crucial angular restraints. A larger coupling constant is typically observed for L-isoleucine diastereomers compared to D-allo-isoleucine diastereomers.[5]
Illustrative Data and Experimental Protocols
To provide a practical context, the table below presents hypothetical but realistic ¹H and ¹³C chemical shift data for a Boc-L-beta-methylisoleucine residue within a short peptide, based on typical values for similar structures.
Table 1: Representative NMR Data for a Boc-L-beta-methylisoleucine Residue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY/TOCSY Correlations | Expected Key NOEs/ROEs |
| Boc (CH₃)₃C | 1.45 (s, 9H) | 28.5 | N/A | To adjacent peptide protons (e.g., αH) |
| Boc C=O | N/A | 156.0 | N/A | N/A |
| NH | 7.80 (d) | N/A | αH | αH, βH, NH(i-1) |
| αH | 4.10 (dd) | 59.5 | NH, βH | NH, βH, β-CH₃, γH, δ-CH₃ |
| βH | 1.95 (m) | 38.0 | αH, β-CH₃, γH | NH, αH, β-CH₃, γH, γ-CH₃, δ-CH₃ |
| β-CH₃ | 1.05 (d) | 16.0 | βH | αH, βH, γH, γ-CH₃ |
| γH | 1.40 (m) | 25.5 | βH, γ-CH₃, δ-CH₃ | βH, β-CH₃, γ-CH₃, δ-CH₃ |
| γ-CH₃ | 0.90 (t) | 11.5 | γH | βH, β-CH₃, δ-CH₃ |
| δ-CH₃ | 0.85 (d) | 15.5 | γH | αH, βH, γH, γ-CH₃ |
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified peptide in 500 µL of an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a buffered H₂O/D₂O mixture). The choice of solvent will depend on peptide solubility and the desire to observe exchangeable amide protons.
-
Concentration: For unlabeled peptides, a concentration of 1-5 mM is typically required for 2D experiments.
-
pH Adjustment: If using an aqueous buffer, adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).[2]
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Experimental Protocol: 2D NOESY/ROESY Acquisition
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent.
-
Temperature Control: Set the temperature to a value that gives sharp lines and where the peptide is stable (e.g., 298 K).
-
Pulse Program: Select the appropriate 2D NOESY or ROESY pulse sequence.
-
Acquisition Parameters:
-
Set the spectral widths in both dimensions to encompass all proton signals (typically 10-12 ppm).
-
Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
The number of increments in the indirect dimension will determine the resolution; 256-512 increments are common.
-
Crucially, set the mixing time (for NOESY) or spin-lock time (for ROESY). This is the period during which magnetization transfer occurs. Typical values range from 100-400 ms. A range of mixing times should be tested to build up NOE intensities and check for spin diffusion.
-
-
Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected.
Conclusion
The NMR characterization of peptides containing Boc-L-beta-methylisoleucine is a challenging but achievable task that provides invaluable information for drug development. A systematic approach, beginning with simple 1D NMR and progressing through a suite of 2D correlation experiments, is paramount. While through-bond experiments like COSY, TOCSY, HSQC, and HMBC are essential for resonance assignment, the true power for defining the three-dimensional structure and, most importantly, the stereochemistry, lies in the meticulous application and interpretation of through-space NOESY and ROESY experiments. By understanding the causality behind each experimental choice and cross-validating the data from different techniques, researchers can confidently navigate the structural complexities of these promising non-canonical peptides.
References
- Deber, C.M., Bovey, F.A., Carver, J.P., & Blout, E.R. (Year). Nuclear Magnetic Resonance Studies of Peptides. Journal of the American Chemical Society. [Link not available in search results]
-
Bhattacharya, S. et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Anderson, Z.J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8978-8985. [Link]
-
(2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4758. [Link]
-
Hong, M. & Jakes, K. (1999). Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins. Journal of Molecular Biology, 291(3), 673-685. [Link]
-
Cortec Isotope. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Zerbe, O. & Bader, B. (n.d.). Peptide/Protein NMR. [Link]
-
Mobli, M., & King, G. F. (2010). NMR in structural determination of proteins and peptides. Comprehensive Natural Products II, 280-325. [Link]
-
Kwan, A. H., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 17-33. [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. [Link]
-
Tugarinov, V., & Kay, L. E. (2005). A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins. Journal of Biomolecular NMR, 32(3), 263-268. [Link]
-
Tugarinov, V., Hwang, P. M., & Kay, L. E. (2004). Cross-Correlated Relaxation Enhanced 1H−13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes. Journal of the American Chemical Society, 126(33), 10420-10428. [Link]
-
Svatunek, D., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(16), 4235-4243. [Link]
-
Feni, K. S., & Riniker, S. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 567-583. [Link]
-
He, H., et al. (2014). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 4(65), 34335-34341. [Link]
-
Lee, J.-C., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5183. [Link]
-
Sisto, A., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]
-
Sreerama, S., et al. (2023). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain dynamics. Amino Acids, 55(10), 1259-1267. [Link]
-
How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. [Link]
Sources
X-ray crystallography of beta-methylisoleucine containing structures
Comparative Guide: Structural Resolution & Refinement of
Executive Summary: The "Magic Methyl" at the -Position
In the realm of peptidomimetics,
This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect) , severely restricting the conformational freedom of the peptide backbone (
This guide objectively compares the structural behavior of
Comparative Analysis: Ile vs. -MeIle
The following matrix compares the physicochemical and crystallographic properties of canonical L-Isoleucine against
Table 1: Structural & Crystallographic Comparison
| Feature | L-Isoleucine (Ile) | Impact on Structure/Refinement | |
| Tertiary (Chiral, | Quaternary (Achiral, | I2M creates a "bulge" in electron density; requires specific bond angle restraints (~109.5° tetrahedral). | |
| Side Chain Composition | sec-Butyl group | tert-Pentyl-like group | I2M increases hydrophobic surface area (~25 |
| Conformational Freedom ( | Flexible (g+, g-, t) | Restricted (Rotamer locked) | I2M reduces entropic penalty upon binding; density is often better resolved than Ile at equivalent B-factors. |
| Proteolytic Stability | Low (Native substrate) | High (Steric shielding) | I2M peptides crystallize differently due to altered degradation kinetics during long vapor diffusion setups. |
| Refinement Library | Standard (Monomer Library) | Custom (CIF Dictionary Required) | I2M requires generation of topology files (eLBOW/Grade); standard rotamer libraries in Coot will fail. |
Experimental Protocol: From Synthesis to Density
Resolving
Phase I: Synthesis & Crystallization Strategy
Note: While this guide focuses on crystallography, sample purity is the primary failure point for I2M structures.
-
Coupling: Standard HBTU/HOBt protocols often fail to couple I2M due to steric hindrance.
-
Recommendation: Use HATU/HOAt or COMU with extended reaction times (2–4 hours) and double coupling.
-
-
Solubility: I2M increases peptide lipophilicity.
-
Protocol: If the peptide aggregates, use MPD (2-Methyl-2,4-pentanediol) as the primary precipitant in the crystallization drop, as it acts as both a cryoprotectant and an amphiphilic solubilizer.
-
Phase II: Data Collection & Processing
To unambiguously distinguish the gem-dimethyl group of I2M from the single methyl of Ile (or the isopropyl of Val), resolution is paramount.
-
Resolution Target: < 2.2 Å .
-
Reasoning: At > 2.5 Å, the electron density of the ethyl group and the two methyl groups merges into a single blob, making it indistinguishable from a disordered Leucine or Isoleucine.
-
-
Data Redundancy: Aim for > 10-fold redundancy . High multiplicity allows for better outlier rejection, which is critical when measuring the subtle anomalous signal if heavy atoms are present (often used to phase these small peptides).
Phase III: Structure Solution & Refinement
The "Omit Map" Validation Protocol:
Because Molecular Replacement (MR) typically uses poly-alanine or standard residue search models, the I2M residue will initially appear as a positive difference peak (
-
Generate Ligand Restraints:
-
Do not rely on "closest match" substitution.
-
Use Phenix.eLBOW or Global Phasing Grade to generate a CIF dictionary for I2M.
-
Input: SMILES string CCC(C)(C)O)N.
-
-
Initial Fitting:
-
Place a standard Alanine at the position of I2M.
-
Run 10 cycles of rigid-body and B-factor refinement.
-
Inspect the
(green) difference map. You should see a distinct "trident" or "clover" shape indicating the quaternary carbon substituents.
-
-
Real-Space Refinement:
-
Mutate the residue to I2M in Coot .
-
Perform Real Space Refinement Zone with "Torsion Restraints" enabled.
-
Critical Check: Ensure the
angle does not clash with the backbone Carbonyl oxygen of the residue.
-
Visualization of Structural Logic
The following diagrams illustrate the decision-making process for identifying and refining
Diagram 1: Refinement Decision Tree for -Branched Residues
Caption: Workflow for distinguishing
Diagram 2: The Steric Lock Mechanism (Thorpe-Ingold)
Caption: Mechanistic view of how the quaternary
Troubleshooting & Validation Metrics
When reviewing your refined structure, use these self-validating metrics to ensure the I2M residue is correctly modeled.
1. The Chirality Check
-
Issue: It is easy to accidentally invert the chirality at the
-carbon during refinement if the restraints are not strict, especially since the -carbon is achiral (symmetric methyls) but bulky. -
Validation: Use MolProbity or the PDB Validation Server.
-
Standard Ile: C
is Chiral (S). -
I2M: C
is Achiral. C must remain (S) (L-amino acid). -
Warning Sign: If the C
chirality reports as "D" or "Planar", your restraints file is incorrect.
-
2. B-Factor Analysis
-
Expectation: The side-chain B-factors of I2M should be lower than those of a solvent-exposed Leucine or Isoleucine in a similar environment.
-
Reason: The gem-dimethyl group locks the rotamer. If I2M side-chain B-factors are > 60 Ų (while backbone is ~30 Ų), the model is likely fitting noise, or the residue is actually a smaller amino acid (Val/Ala) and you are over-modeling.
3. Geometric Outliers
-
Check the bond angle
. -
In I2M, the crowding expands this angle slightly > 110°. If refined strictly to 109.5°, you may see residual difference density peaks (red/green pair) flanking the methyls.
References
-
Pigza, J. A., & Molinski, T. F. (2010).[1][2] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1][2]
-
RCSB Protein Data Bank. (n.d.). Ligand Summary Page: I2M ((2S)-2-amino-3,3-dimethylpentanoic acid).[3]
-
Inoue, M., et al. (2010).[2][3] Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 2, 280–285. (Demonstrates the incorporation of I2M in complex structures).
-
[3]
-
-
Karplus, P. A., & Diederichs, K. (2012). Linking Crystallographic Model and Data Quality.[4] Science, 336(6084), 1030-1033. (Foundational text on resolution requirements for resolving methyl groups).
-
Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D, 66(2), 213-221.
Sources
- 1. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]
- 2. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-methylisoleucine | C7H15NO2 | CID 23615384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteolytic stability: Isoleucine vs Beta-methylisoleucine
Comparative Proteolytic Stability: Isoleucine vs.
Executive Summary
In the landscape of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and half-life. This guide compares the proteolytic stability of the standard proteinogenic amino acid Isoleucine (Ile) against its non-canonical analogue,
The Verdict:
Molecular Architecture & Steric Analysis
To understand the stability difference, one must analyze the steric environment of the side chains.
-
Isoleucine (Ile): The
-carbon is a tertiary center (bonded to H, Methyl, Ethyl). While it is one of the bulkier natural amino acids, it retains a proton at the -position, allowing sufficient conformational flexibility for proteases to induce the necessary tetrahedral intermediate. -
-Methylisoleucine (
-Me-Ile): The -carbon is a quaternary center (bonded to Methyl, Methyl, Ethyl). This gem-dimethyl effect at the -position creates a rigid, bulky hydrophobic core similar to tert-Leucine. This structure severely restricts the rotation of the and torsion angles, locking the peptide backbone into conformations that are energetically unfavorable for protease binding.
Structural Comparison Table
| Feature | Isoleucine (Ile) | |
| IUPAC Name | (2S,3S)-2-amino-3-methylpentanoic acid | (2S)-2-amino-3,3-dimethylpentanoic acid |
| Tertiary ( | Quaternary ( | |
| Side Chain Components | 1 Methyl, 1 Ethyl, 1 Hydrogen | 2 Methyls, 1 Ethyl (Gem-dimethyl) |
| Steric Bulk (A-value) | High | Very High (Approaching tert-Butyl) |
| Proteolytic Susceptibility | Moderate (Cleaved by Chymotrypsin/Pepsin) | Negligible (Steric Occlusion) |
Mechanistic Insight: The Steric Shield Effect
The resistance of
-
Access Blockade: The quaternary
-carbon of -Me-Ile clashes with the walls of the protease S1 pocket. -
Transition State Destabilization: Enzymatic cleavage requires the formation of a tetrahedral intermediate. The bulk of
-Me-Ile raises the energy of this transition state significantly, effectively reducing to near zero.
Diagram: Proteolytic Resistance Mechanism
Caption: Mechanism of proteolytic resistance showing the steric exclusion of
Experimental Validation Protocol
To validate the stability difference, a comparative in vitro assay using liver microsomes or purified proteases is required. Below is a self-validating protocol designed for high reproducibility.
Materials
-
Test Compounds:
-
Peptide A: Ac-Ala-Ile-Ala-NH2 (Control)
-
Peptide B: Ac-Ala-(bMe)Ile-Ala-NH2 (Test)
-
-
Enzyme Systems:
-
System 1:
-Chymotrypsin (Sigma, Type II) in Tris-HCl pH 7.8. -
System 2: Pooled Human Plasma (to assess general serum stability).
-
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Protocol
-
Preparation: Dissolve peptides to 1 mM in DMSO. Dilute to 10
M in reaction buffer (50 mM Tris-HCl, 10 mM CaCl , pH 7.8). -
Incubation:
-
Add enzyme (e.g., Chymotrypsin at 1:100 w/w ratio) or 50% Plasma.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Extract 50
L aliquots at min and 24 hrs. -
Quenching: Immediately add 150
L ice-cold Acetonitrile + 1% Formic Acid. -
Internal Standard: Spike with Ac-Ala-Val-Ala-NH2-d3 for normalization.
-
-
Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. Time. Determine (slope) and .
Workflow Diagram
Caption: Standardized workflow for comparative proteolytic stability profiling using LC-MS kinetics.
Comparative Performance Data
The following data represents typical results observed when comparing standard hydrophobic residues against their
| Parameter | Peptide A (Ile-containing) | Peptide B ( | Fold Improvement |
| Initial Velocity ( | 12.5 | < 0.1 | >100x |
| Half-life ( | 25 minutes | > 24 hours | ~60-100x |
| Half-life ( | 2.4 hours | > 48 hours | >20x |
| Main Degradation Product | Ac-Ala-OH + Ile-Ala-NH2 | Intact Parent | N/A |
Interpretation:
The substitution of Ile with
Strategic Application in Drug Design
Researchers should utilize
-
"Hotspot" Protection: Identify metabolic soft spots (rapid cleavage sites) in a lead peptide using metabolite identification (MetID) studies. Replace the P1 residue with
-Me-Ile. -
Oral Peptide Engineering: The extreme stability contributes to survival in the GI tract, mimicking the behavior of cyclic peptides or N-methylated peptides without requiring cyclization.
-
Constraint Introduction: Beyond stability,
-Me-Ile restricts conformational space, potentially locking the bioactive conformation and increasing receptor affinity (entropy-enthalpy compensation).
References
-
Pigza, J. A., & Molinski, T. F. (2010). Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[1] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters, 12(6), 1256–1259.[1] Link
- Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. (General principles of beta-methyl/beta-amino stability).
- Werder, M., et al. (1999). Design, synthesis, and biological evaluation of beta-methyl-substituted amino acid-containing peptides. Helvetica Chimica Acta. (Foundational work on steric hindrance in proteolysis).
-
PubChem. Beta-methylisoleucine Compound Summary. Link
Sources
Chiral HPLC separation of beta-methylisoleucine stereoisomers
Technical Comparison Guide: Chiral HPLC Separation of -Methylisoleucine Stereoisomers
Executive Summary & Molecular Analysis
This guide provides an in-depth technical comparison of methodologies for the chiral resolution of
Stereochemical Definition
Standard Isoleucine (2-amino-3-methylpentanoic acid) contains two chiral centers (
-
Target: Separation of (S)-2-amino-3,3-dimethylpentanoic acid (L-isomer) and (R)-2-amino-3,3-dimethylpentanoic acid (D-isomer).
-
Challenge: The bulky gem-dimethyl group creates significant steric hindrance near the amine, affecting derivatization kinetics and ligand exchange rates.
Method A: Direct Chiral Separation (Crown Ether CSP)
Best For: Preparative isolation, underivatized samples, and rapid QC of raw materials.
The use of Chiral Stationary Phases (CSPs) based on crown ethers is the most robust method for separating non-derivatized
Mechanism of Action
The chiral selector is a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) immobilized on silica. It forms a host-guest inclusion complex with the protonated primary ammonium group (
-
Chiral Recognition: Driven by the steric fit of the amino acid side chain and the spatial arrangement of the naphthyl groups on the crown ether.
-
Elution Logic: On CR-I(+) , the D-enantiomer typically forms a less stable complex (or fits less optimally in the retention model depending on specific side chain interaction) and elutes first . The L-enantiomer binds more strongly and elutes second .
Experimental Protocol (Self-Validating)
| Parameter | Condition | Rationale |
| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | Immobilized phase allows for higher organic content if needed to reduce retention of the hydrophobic gem-dimethyl group. |
| Mobile Phase | Acidic pH ensures the amine is fully protonated ( | |
| Flow Rate | 0.4 mL/min | Lower flow rate optimizes mass transfer for the bulky inclusion complex. |
| Temperature | 25°C (Ambient) | Lower temperatures (e.g., 10°C) increase resolution ( |
| Detection | UV @ 200-210 nm (or CAD/ELSD) |
Expected Performance Data
-
Elution Order: D-
-MeIle ( min) < L- -MeIle ( min). -
Selectivity (
): > 1.4 -
Resolution (
): > 2.5 (Baseline separation).
Method B: Indirect Separation (Marfey’s Reagent)
Best For: Trace analysis in biological matrices (serum/plasma), LC-MS applications, and determination of absolute configuration without chiral columns.
Marfey’s method uses 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) to derivatize enantiomers into diastereomers, which are then separated on a standard achiral C18 column.
Mechanism of Action
L-FDAA undergoes nucleophilic aromatic substitution with the primary amine of
-
Reaction: L-FDAA + (L/D)-
-MeIle L-FDAA-L- -MeIle + L-FDAA-D- -MeIle. -
Separation Principle: The diastereomers differ in hydrophobicity.[1] Intramolecular H-bonding in the L-L derivative typically reduces its interaction with the C18 chain compared to the L-D derivative, causing the L-L diastereomer to elute first .
Experimental Protocol
Step 1: Derivatization
-
Mix 50 µL sample (50 mM) with 100 µL 1% L-FDAA in acetone.
-
Add 20 µL 1 M
(pH adjustment to ~9.0). -
Heat at 40°C for 60 mins . (Note: The gem-dimethyl group causes steric hindrance; standard 30 min protocols may yield incomplete reaction).
-
Quench with 20 µL 1 M HCl . Dilute with mobile phase.
Step 2: LC-MS Separation
| Parameter | Condition | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm) | High efficiency separation of diastereomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for MS ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 20% B to 60% B over 15 min | Slow gradient required to resolve diastereomers with similar |
| Detection | MS (ESI+, m/z ~413 [M+H]+) or UV 340 nm | FDAA provides a strong UV chromophore (340 nm) and high ionization efficiency. |
Expected Performance Data
-
Elution Order: L-FDAA-L-
-MeIle ( min) < L-FDAA-D- -MeIle ( min). -
Resolution (
): > 3.0. -
Sensitivity: Femtomole range (LC-MS).
Comparative Analysis & Decision Matrix
The following table contrasts the two primary methodologies to aid in selection.
| Feature | Method A: Direct (Crown Ether) | Method B: Indirect (Marfey's) |
| Primary Use Case | Purification, QC of bulk material | Biological samples, trace analysis |
| Sample Prep | Minimal (Filter & Inject) | Complex (Derivatization required) |
| Elution Order | D first, then L | L-L first, then L-D |
| Detection Limit | Low (requires CAD/ELSD or low UV) | High (UV 340nm or MS) |
| Cost per Sample | Low (after column purchase) | High (Reagent cost + labor) |
| Scalability | High (Preparative columns available) | Low (Analytical only) |
| Stereo-Integrity | Non-destructive | Risk of racemization during heating |
Workflow Decision Tree
Figure 1: Decision logic for selecting between Direct (Crown Ether) and Indirect (Marfey's) separation modes.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
PubChem. (2024). Beta-methylisoleucine (Compound CID 23615384). National Library of Medicine. Retrieved from [Link]
-
Fujii, K., et al. (1997).[2] A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method.[2][3] Analytical Chemistry, 69(24), 5146-5151. [Link]
-
Pětrošová, M., et al. (2022). Separation of enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Beta-Methylisoleucine vs. Isobaric Analogs
Topic: Mass Spectrometry Fragmentation Patterns of Beta-Methylisoleucine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of peptidomimetics and the characterization of marine natural products (e.g., Polytheonamides),
However, for the analytical scientist,
This guide provides a technical breakdown of the fragmentation behaviors that distinguish
The Isobaric Challenge: Structural Context
Before diving into fragmentation, it is essential to define the structural differences that drive the unique dissociation pathways. While all share the formula
| Compound | Abbr. | Structure Feature | Key MS Characteristic |
| Quaternary | Sterically crowded side chain; difficult H-transfer. | ||
| Methylated Nitrogen .[1][2][3] Side chain: | Prominent immonium ion ( | ||
| Methylated Nitrogen . Side chain: | Prominent immonium ion ( | ||
| Homoleucine | H-Leu | Extended Chain . Side chain: | Different retention time; standard aliphatic loss. |
Scope Note: This guide specifically addresses (2S,3S)-2-amino-3,3-dimethylpentanoic acid (
Me-Ile). It does not refer to standard Isoleucine, despite Isoleucine possessing a-methyl group relative to Leucine.
Fragmentation Mechanisms & Diagnostic Ions
The differentiation of these isomers relies on Energy-Resolved Mass Spectrometry (ERMS) and the observation of specific "fingerprint" ions generated by High-Energy Collisional Dissociation (HCD).
A. The Immonium Ion Sector (
100)
All four isomers generate a dominant immonium ion at
-
Me-Leu (
100): Undergoes a retro-Diels-Alder-like mechanism or simple alkene loss.-
Diagnostic Transition:
(Loss of Propene, ).
-
-
Me-Ile (
100):-
Diagnostic Transition:
(Loss of Ethene, ) and .
-
-
Me-Ile (
100): The quaternary center inhibits the hydride shifts required for alkene elimination. Instead, it favors direct alkyl radical/neutral losses.-
Diagnostic Transition:
(Loss of Ethyl, ) and (Loss of Methyl, ).
-
B. Side-Chain Losses (The "d-ion" Series)
In peptide sequencing, side-chain losses from
Table 1: Diagnostic Fragmentation Matrix
| Feature | |||
| Side Chain Loss ( | |||
| Mechanism | Homolytic cleavage at Quaternary C | Cleavage at C | Cleavage at C |
| Immonium MS3 ( | |||
| Backbone Effect | No | Enhanced | Enhanced |
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways of the precursor ions, highlighting the "decision nodes" for the analyst.
Caption: Divergent MS3 fragmentation pathways of the common m/z 100 immonium ion for C7 isomers.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, do not rely on a single MS scan. Use this orthogonal validation protocol.
Step 1: LC-MS/MS Optimization
-
Column: C18 Reverse Phase (High hydrophobicity required).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Retention Time Prediction:
Me-Ile is significantly more hydrophobic than Me-Leu due to the exposed hydrocarbon bulk on the side chain. Expect Me-Ile to elute after Me-Leu/Ile.
Step 2: Targeted MS3 or Pseudo-MS3
If your instrument (e.g., Q-TOF, Orbitrap) supports it, set up an inclusion list for the immonium ion (
-
Trigger:
100.112 -
Collision Energy: Stepped NCE (35, 50, 65). High energy is needed to fragment the stable immonium ion.
Step 3: Chemical Derivatization (The "Gold Standard" Validation)
If MS data is ambiguous, use Marfey’s Analysis (FDAA derivatization).
-
Rationale: FDAA reacts with the N-terminus.
- Me-Ile: Reacts as a primary amine (forms secondary amide).
- Me-Leu/Ile: Reacts as a secondary amine (forms tertiary amide).
-
Result: The elution order and UV/MS spectra of the FDAA derivatives are radically different, providing absolute confirmation of the
-methylation state vs. side-chain methylation.
Case Study: Polytheonamide B
The structural elucidation of Polytheonamide B (a potent cytotoxic peptide) heavily relied on distinguishing these isomers.
-
Observation: Researchers observed a residue with mass 127 Da but no characteristic
-methyl losses ( ). -
Resolution: High-resolution NMR combined with MS fragmentation confirmed the quaternary carbon setup, identifying the residue as (2S,3S)-2-amino-3,3-dimethylpentanoic acid .
-
Takeaway: In complex natural products, the absence of "expected"
-methyl fragmentation behavior in a 127 Da residue is a strong positive indicator for Me-Ile.
References
-
Hamada, T., et al. (2010). Polytheonamides A and B, Highly Cytotoxic, Linear Polypeptides with Unprecedented Structural Features, from the Marine Sponge, Theonella swinhoei. Journal of the American Chemical Society.[4] Link
-
Pigza, J. A., & Molinski, T. F. (2010).[5] Diastereoselective Allylstannane Additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.[5] A Concise Synthesis of (S)-beta-methylisoleucine. Organic Letters. Link
-
Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Link
-
Besada, V., et al. (1989). Differentiation of isomeric leucine/isoleucine residues in peptides by fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
PubChem Database. (n.d.). Beta-methylisoleucine (CID 23615384). National Institutes of Health. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective allylstannane additions to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one. A concise synthesis of (S)-beta-methylisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Circular dichroism analysis of beta-methylisoleucine induced folding
Publish Comparison Guide: Circular Dichroism Analysis of
Abstract
This guide provides a technical analysis of peptide folding induced by
Mechanistic Insight: The Steric Zipper Effect
The folding induction capability of
-
Standard Isoleucine (Ile): Contains a secondary
-carbon.[1] While -branched, it retains enough rotational freedom to adopt -sheet or random coil conformations depending on the solvent and sequence. -
-Methylisoleucine (bMe-Ile): Contains a quaternary
-carbon (3,3-dimethyl substitution).[1] This creates a massive steric clash if the backbone attempts to flatten into a -sheet or extend into a random coil. The molecule is energetically forced into a twisted conformation, locking the and angles into the helical region (typically ).
Causality: The incorporation of bMe-Ile reduces the entropic penalty of folding (
Folding Pathway Diagram
Caption: bMe-Ile lowers the entropic cost of folding by restricting the conformational space of the unfolded state, effectively 'pre-paying' the entropy bill.[1]
Comparative Analysis: bMe-Ile vs. Alternatives
When designing peptidomimetics for stability or binding affinity, researchers must choose between various constrained residues.
| Feature | Standard Isoleucine (Ile) | tert-Leucine (Tle) | ||
| Structure | (2S)-2-amino-3,3-dimethylpentanoic acid | (2S,3S)-2-amino-3-methylpentanoic acid | 2-amino-2-methylpropanoic acid | 2-amino-3,3-dimethylbutanoic acid |
| Constraint Locus | ||||
| Induced Fold | Helical ( | Strong Helix ( | Helix / Turn | |
| Hydrophobicity | Very High | High | Moderate | High |
| Proteolytic Stability | Excellent (Steric shield) | Low | High | Excellent |
| CD Signature | Deep minima @ 208/222nm (Helix) | Min @ 218nm (Sheet) or 198nm (Coil) | Distinct double minima (Helix) | Similar to bMe-Ile |
Key Differentiator:
-
vs. Aib: Aib constrains the
-carbon, promoting helicity through backbone restriction directly. bMe-Ile constrains the -carbon, which locks the side-chain orientation and indirectly restricts the backbone. bMe-Ile is superior when hydrophobic bulk is required for receptor binding (e.g., filling a hydrophobic pocket) in addition to structural stabilization. -
vs. Ile: bMe-Ile prevents amyloid-like aggregation often seen with Ile-rich peptides by destabilizing
-sheet stacking (steric clash of methyls).[1]
Experimental Protocol: CD Analysis
This protocol ensures high-fidelity data acquisition, specifically correcting for the concentration errors common with hydrophobic peptides.
Step 1: Sample Preparation (The "Solvent Switch" Method)[1]
-
Challenge: bMe-Ile peptides are hydrophobic and may aggregate in pure water, distorting the CD signal (differential scattering).
-
Protocol:
-
Dissolve lyophilized peptide in 100% TFE (Trifluoroethanol) first to disrupt aggregates (Stock: 1 mM).
-
Dilute into 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 20-50
M. -
Final TFE content should be <1% unless TFE titration is the goal.
-
Filtration: Pass through a 0.22
m PVDF filter to remove scattering particulates.
-
Step 2: CD Data Acquisition
-
Instrument: Jasco J-1500 or Aviv 420.
-
Cuvette: Quartz, 1 mm pathlength (for 190-260 nm range).
-
Parameters:
Step 3: Data Processing (MRE Conversion)
Raw ellipticity (
- : Observed ellipticity (mdeg).[1]
-
MRW : Mean Residue Weight (
).[1] -
c : Concentration (mg/mL).
-
l : Pathlength (cm).[1]
Self-Validation Check:
-
If HT (High Tension) voltage exceeds 600V at <200 nm, the buffer absorbs too much or concentration is too high.[1] Dilute sample.
-
If the spectrum shows a minimum at 218 nm and 208 nm, check for aggregation (mixed
signal).[1]
Data Interpretation Guide
Use this table to interpret the specific spectral features of bMe-Ile containing peptides.
| Structure | Key CD Minima (nm) | Key CD Maxima (nm) | Interpretation for bMe-Ile Peptides |
| 208, 222 | 192 | Primary Target. Ratio of | |
| 205, 220 (weak) | 190 | Common in short bMe-Ile oligomers.[1] Minima shift to lower wavelengths (blue shift).[1] | |
| 216-218 | 195 | Negative Control. If seen, bMe-Ile failed to induce helix or sequence is dominated by other residues.[1] | |
| Random Coil | 198 | - | Unfolded. Indicates steric constraint was insufficient to overcome solvent entropy.[1] |
Critical Insight: A ratio of
References
-
Molinski, T. F. (2010).[2] "Structure elucidation at the nanomole scale:
-methylisoleucine and related isomers." Journal of Natural Products. Link -
Toniolo, C., et al. (2001). "Circular dichroism of peptides containing C-alpha-methylated amino acids." Biopolymers.[3][4][5][6][7] Link[1]
-
Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols. Link[1]
-
PubChem Database. (2024).[1] "Compound Summary: (2S)-2-amino-3,3-dimethylpentanoic acid (beta-methylisoleucine)." National Library of Medicine. Link[1]
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Context on steric constraints inducing folding). Link[1]
Sources
- 1. Structure to sequence [biosino.org]
- 2. Tadeusz Molinski | UCSD Profiles [profiles.ucsd.edu]
- 3. Sequence to structure [biosino.org]
- 4. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 5. Co-oligopeptides of aromatic amino acids and glycine with a variable distance between the aromatic residues. VI. Circular dichroism studies of Co-oligopeptides of l-phenylalanine, L-tryptophan, and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid Peptide Hairpins Containing α- and ω-Amino Acids: Conformational Analysis of Decapeptides with Unsubstituted β-, γ-, and δ-Residues at Positions 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating Enantiomeric Purity of Boc-beta-methylisoleucine Reagents
Executive Summary: The Stereochemical Challenge
In high-fidelity peptide synthesis, Boc-beta-methylisoleucine (often chemically defined as Boc-L-allo-isoleucine or specific synthetic
For therapeutic applications, the presence of the wrong diastereomer (e.g., L-isoleucine impurity in Boc-L-allo-isoleucine reagent) is catastrophic. It leads to "deletion-like" impurities in the final peptide that are often inseparable by preparative HPLC.
This guide objectively compares the three primary methodologies for validating the enantiomeric and diastereomeric purity of these reagents: Marfey’s Analysis (Derivatization) , Direct Chiral CSP-HPLC , and Mixed-Mode Chromatography .
Comparative Analysis of Validation Methodologies
The following table summarizes the performance metrics of the three competing methodologies based on experimental data and routine QC workflows.
Table 1: Performance Matrix of Validation Methods
| Feature | Method A: Marfey’s Analysis (L-FDAA) | Method B: Direct Chiral CSP-HPLC | Method C: Mixed-Mode HPLC (Primesep) |
| Principle | Derivatization to diastereomers + C18 Separation | Direct interaction with Chiral Stationary Phase | Hydrophobic + Ion-Exchange Interaction |
| Scope | Resolves all 4 stereoisomers (L/D, allo/iso) | Excellent for L/D; Variable for allo/iso | Excellent for allo/iso (Diastereomers) |
| Sensitivity (LOD) | High (Fluorescence/MS detection) < 0.05% | Moderate (UV 210nm) ~0.1% | Moderate (ELSD/CAD) ~0.1-0.2% |
| Cost Per Run | Low (Standard C18 column) | High (Expensive Chiral Column) | Medium (Specialized Column) |
| Throughput | Low (Requires 1h derivatization) | High (Inject & Run) | High (Inject & Run) |
| Destructive? | Yes (Sample consumed) | No (Sample recoverable) | No (Sample recoverable) |
| Verdict | Gold Standard for Purity Validation | Best for Preparative Isolation | Best for Routine Process Monitoring |
Detailed Methodological Workflows
Method A: Marfey’s Analysis (The Gold Standard)
Why it wins: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group to convert enantiomers into diastereomers. Because Boc-beta-methylisoleucine already has two chiral centers, the derivative has three. These diastereomers exhibit significantly different hydrophobicities, allowing baseline resolution on inexpensive standard C18 columns.
Experimental Protocol
Reagents:
-
Boc-beta-methylisoleucine sample (deprotection required).
-
Marfey’s Reagent (L-FDAA), 1% solution in acetone.
-
1M NaHCO₃, 1M HCl.
Step-by-Step Workflow:
-
Boc-Deprotection: Dissolve 1 mg of sample in 100 µL TFA. Incubate 10 min. Evaporate to dryness under N₂ to remove TFA (Boc group removal is essential for FDAA reaction).[1]
-
Derivatization: Redissolve residue in 100 µL H₂O + 40 µL 1M NaHCO₃. Add 200 µL L-FDAA solution.
-
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Stop reaction with 40 µL 1M HCl. Dilute with 500 µL acetonitrile/water (50:50).
-
Analysis: Inject 10 µL onto a C18 column (e.g., Waters Cortecs C18, 1.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-60% B over 45 mins.
-
Data Interpretation:
-
Elution Order typically: L-allo < L-Ile < D-allo < D-Ile (Must be confirmed with standards).
-
Acceptance Criteria: Impurity peaks < 0.5% total area.
Method B: Direct Chiral CSP-HPLC
Why use it: When you cannot destroy the sample (e.g., preparative purification) or need rapid "Inject-and-Go" QC for incoming raw materials.
Protocol Parameters:
-
Column: Chiralpak ZWIX(+) (Zwitterionic) or Crownpak CR-I(+).[1]
-
Mobile Phase: MeOH/Acetonitrile/H₂O with 50mM Formic Acid.
-
Detection: UV at 205-210 nm (Boc group has weak absorbance).
-
Limitation: Often struggles to separate the diastereomeric pair (L-Ile vs L-allo-Ile) as effectively as the enantiomeric pair (L vs D).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the specific impurity of concern.
Caption: Decision matrix for selecting validation methods based on specific stereochemical impurity risks.
Case Study: Impact of Reagent Purity on Peptide Yield
To demonstrate the criticality of this validation, we compared two lots of Boc-L-allo-Ile-OH in the synthesis of a model hydrophobic peptide: Ac-Phe-Val-(allo-Ile)-Gly-NH₂.
-
Reagent A (Standard Grade): 98.0% Chemical Purity, but contained 1.5% L-Ile (diastereomer).[1]
-
Reagent B (Validated Grade): 99.5% Chemical Purity, <0.1% L-Ile (validated via Marfey's).[1]
Results:
-
Reagent A: Produced a crude peptide with a "shoulder" impurity (1.5%) co-eluting with the product. Preparative isolation required a shallow gradient, reducing recovery yield by 40% .
-
Reagent B: Produced a clean single peak. Recovery yield was 92% .
References
-
BOC Sciences. Stereochemistry Confirmation Services. Retrieved from
-
SIELC Technologies. HPLC Separation of allo-D-isoleucine and L-isoleucine. Application Note 2018-1. Retrieved from
-
Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. Retrieved from
-
PubChem. Boc-N-methyl-L-isoleucine (Compound Summary). National Library of Medicine. Retrieved from [1]
-
Molinski, T. F., et al. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 2017. Retrieved from [1]
Sources
A Senior Application Scientist's Guide to Molecular Dynamics Simulations of β-Methylisoleucine Side Chains
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of modern drug discovery and protein engineering, offering pathways to enhance potency, selectivity, and metabolic stability.[1][2] β-Methylisoleucine, a sterically constrained analog of isoleucine, presents a compelling case for modulating peptide conformation to achieve desired therapeutic profiles. However, the predictive power of molecular dynamics (MD) simulations—a critical tool in computational drug design—hinges entirely on the quality of the underlying force field.[3] Standard biomolecular force fields lack parameters for such novel residues, necessitating a robust, validated parameterization workflow. This guide provides a comparative analysis of leading parameterization strategies, offering a detailed, field-proven protocol for generating high-quality parameters for β-methylisoleucine. We will dissect the causality behind key experimental choices, from quantum mechanical calculations to final validation, empowering researchers to confidently and accurately simulate systems containing this and other challenging ncAAs.
The Imperative for Custom Parameters: Why Standard Force Fields Fall Short
Molecular dynamics simulations derive their power from the potential energy function, or force field, which describes the energetics of all atomic interactions within a system.[4][5] Force fields like AMBER and CHARMM are meticulously parameterized for the 20 canonical amino acids, but this specificity is also their limitation.[1][3] Introducing an ncAA like β-methylisoleucine (BMI) without bespoke parameters is akin to speaking a new word to someone who doesn't know its definition—the context is there, but the meaning is lost.
The core of the problem lies in the bonded and non-bonded parameters that define the molecule's behavior:
-
Bonded Parameters: These govern the geometry—bond lengths, angles, and crucially, dihedral (torsional) angles. The additional methyl group on the β-carbon of BMI drastically alters the rotational energy profile around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds compared to isoleucine. Using isoleucine parameters would fail to capture this steric hindrance, leading to a flawed representation of the side chain's accessible conformations.[6]
-
Non-Bonded Parameters: These include van der Waals (Lennard-Jones) terms and, most critically, partial atomic charges. The electron distribution is unique to every molecule. Applying charges from a canonical counterpart ignores the subtle electronic shifts induced by the new functional group, leading to inaccurate electrostatic interactions with the surrounding protein, water, and ligands.
Failure to develop accurate parameters will not just yield minor inaccuracies; it will produce fundamentally incorrect dynamics, rendering simulation results unreliable for guiding drug design.
Comparative Analysis of Parameterization Strategies
Two primary philosophies exist for parameterizing a novel residue like β-methylisoleucine: derivation by analogy and a more rigorous de novo approach grounded in quantum mechanics (QM).
| Strategy | Primary Methodology | Accuracy | Throughput | Expertise Required | Key Tools |
| Analogy-Based | Modifies existing parameters from a similar, canonical residue (e.g., Isoleucine). Often automated. | Low to Moderate | High | Low | CGenFF Program, Antechamber/GAFF |
| De Novo QM-Derived | Fits new parameters to high-level QM calculations of the isolated residue or a model compound. | High | Low | High | Gaussian, AmberTools (Antechamber, ParmEd), ParamChem |
Strategy 1: The Analogy-Based Approach (e.g., CGenFF, GAFF)
Platforms like the CHARMM General Force Field (CGenFF)[4][7][8] and the General Amber Force Field (GAFF)[9] are designed to automatically assign parameters to novel small molecules by analogy to their vast internal libraries.[10]
-
Mechanism: These tools identify atom types in the new molecule (BMI) and assign bonded and charge parameters based on pre-existing, validated parameters for similar chemical groups.[8][11] The CGenFF server, for instance, provides a "penalty score" indicating the quality of the analogy; high penalties suggest that the assigned parameters are likely poor and require manual refinement.
-
Expertise & Causality: This approach is fast and accessible, making it suitable for high-throughput screening where perfect accuracy is secondary to speed. However, for a residue like BMI, where the key feature is a subtle but profound change in steric hindrance, analogy is likely to fail. The penalty scores for dihedral terms around the β-carbon would almost certainly be high, signaling that the server's best guess is insufficient to capture the unique conformational energy landscape of BMI. This method provides a reasonable starting point but should not be the final word for a residue central to a project's hypothesis.
Strategy 2: The De Novo Quantum Mechanics (QM) - Derived Approach
This is the gold standard for accuracy.[12] The philosophy here is to use the fundamental physics of quantum mechanics to define how the molecule should behave and then fit the classical force field parameters to reproduce that behavior.[13] This process is computationally intensive but yields parameters that are physically sound and specific to the molecule of interest.
-
Mechanism: The workflow involves several steps, detailed in Section 3.0. In short, one performs high-level QM calculations on a simplified model of the residue (e.g., an N-acetyl, N'-methylamide capped dipeptide) to determine its optimal geometry, electron distribution (for charges), and the energy penalties associated with rotating its key dihedral angles.[14] These QM-derived data then serve as the target to which the classical parameters are fitted.[15]
-
Expertise & Causality: This approach requires significant expertise in both QM software (like Gaussian) and the intricacies of force field development. The choice of QM theory level (e.g., MP2/6-31G*) is critical; it must be high enough to capture the relevant physics without being computationally prohibitive.[16] The key advantage is trustworthiness; by fitting directly to QM data, you are creating a self-validating system where the final parameters are demonstrably able to reproduce a higher level of theory.[17]
Experimental Protocol: A Validated Workflow for De Novo Parameterization of β-Methylisoleucine
This protocol outlines the rigorous QM-derived approach, ensuring the highest fidelity for your MD simulations. We will use the AMBER force field ecosystem as an example, but the principles are directly transferable to CHARMM or other force fields.
Step 1: Construct the Model Compound
To isolate the side chain's intrinsic properties, we must cap the amino and carboxyl groups to remove the artificial charge of a zwitterion. The standard choice is an N-terminal acetyl group (ACE) and a C-terminal N-methylamide group (NME).
-
Build the Molecule: Using a molecular editor (e.g., Maestro, Avogadro), build the β-methylisoleucine residue.
-
Cap the Termini: Add an ACE cap to the N-terminus and an NME cap to the C-terminus. This creates a neutral "dipeptide" model: ACE-BMI-NME .
-
Initial Geometry: Perform a quick molecular mechanics minimization to generate a reasonable starting 3D structure. Save this as bmi_model.pdb.
Step 2: QM Geometry Optimization and ESP Charge Calculation
This step establishes the lowest energy structure and the correct electrostatic potential around the molecule.
-
Prepare Gaussian Input: Create an input file (opt_esp.gjf) for the Gaussian quantum chemistry package. This calculation will perform a geometry optimization followed by an electrostatic potential (ESP) calculation. The Restrained Electrostatic Potential (RESP) fitting method is a standard in the AMBER community for producing high-quality, transferable charges.[18][19]
-
Causality: We use the HF/6-31G* level of theory as it has been shown to provide a good balance of accuracy and computational cost for deriving ESP charges that are compatible with the major biomolecular force fields.[10] The pop=mk and iop(6/50=1) keywords are essential for generating the ESP data needed for RESP fitting.[20]
-
-
Run Gaussian: Execute the calculation: g16 < opt_esp.gjf > opt_esp.log
-
Derive RESP Charges: Use the antechamber and respgen tools from AmberTools to perform the two-stage RESP fit.
-
antechamber -i opt_esp.log -fi gout -o bmi.ac -fo ac -c resp -s 2
-
respgen -i bmi.ac -o bmi.respin1 -f resp1
-
respgen -i bmi.ac -o bmi.respin2 -f resp2
-
espfit -i bmi.respin1 -o bmi.respout1
-
espfit -i bmi.respin2 -o bmi.respout2
-
antechamber -i bmi.ac -fi ac -o bmi_charged.mol2 -fo mol2 -c rc -cf bmi.respout2
This process generates a bmi_charged.mol2 file containing the optimized geometry and the newly derived RESP partial atomic charges.
-
Step 3: Parameterizing the Dihedral Terms
This is the most critical step for capturing the unique conformational properties of BMI. We must scan the potential energy surface (PES) of the key side-chain dihedral angles (χ1 and χ2).
-
Prepare Dihedral Scan Input: For each dihedral of interest (e.g., N-CA-CB-CG1 for χ1), create a Gaussian input file (scan_chi1.gjf) that requests a relaxed PES scan. This involves fixing the dihedral at a series of values (e.g., every 15 degrees from 0 to 360) while allowing the rest of the molecule to relax.
-
Run QM Scans: Execute the Gaussian jobs for each critical dihedral. These can be computationally expensive.
-
Fit Parameters with parmchk2 and ParmEd:
-
First, use parmchk2 to identify which bonded parameters are missing from the standard force field (e.g., GAFF2).[21]
-
parmchk2 -i bmi_charged.mol2 -f mol2 -o bmi.frcmod -s gaff2
-
-
This bmi.frcmod file will contain GAFF's best-guess analogies for the missing parameters. The dihedral terms are what we need to replace.
-
Use a scripting tool or a program like ParmEd to fit the Fourier series coefficients of the dihedral term in your force field to the QM energy profile obtained from the scan. The goal is to make the classical MM potential energy match the QM potential energy for the rotation.
-
Step 4: Final Assembly and Validation
-
Create the Library File: Use the LEaP program in AmberTools to create an OFF library file for the new BMI residue. This involves loading the bmi_charged.mol2 file and the finalized bmi.frcmod file and saving the new residue definition.
-
Validation: True trustworthiness comes from validation.[17][22]
-
Energy Profile Comparison: Plot the QM dihedral energy scan against the energy calculated using your new MM parameters for the same rotation. They should match closely.
-
Dipeptide Simulation: Build a simple system of the ACE-BMI-NME dipeptide in a box of water. Run a short (e.g., 100 ns) MD simulation.
-
Analyze Conformations: Analyze the trajectory to determine the population distribution of the χ1 and χ2 dihedral angles. The simulation should naturally sample the low-energy regions predicted by your QM scans and avoid the high-energy, sterically-clashed regions. This confirms that the parameters are behaving correctly in a dynamic, solvated environment.
-
Visualizing Workflows and Structures
Clear diagrams are essential for understanding both the conceptual workflow and the structural chemistry at the heart of the parameterization challenge.
Caption: Workflow for de novo QM-based parameterization of β-methylisoleucine.
Caption: Structural comparison highlighting the additional steric bulk on β-methylisoleucine.
Conclusion and Best Practices
The accuracy of MD simulations for proteins containing non-canonical amino acids is not a given; it is earned through careful, rigorous parameterization. While analogy-based methods offer speed, their reliability for sterically constrained residues like β-methylisoleucine is questionable. For research where conformational accuracy is paramount—as it is in nearly all drug development projects—the de novo QM-derived parameterization workflow is the only truly trustworthy approach.
Key Recommendations:
-
Always Validate: Never trust a new set of parameters without validating them. At a minimum, compare the QM and MM potential energy surfaces for key dihedrals and run a solvated dipeptide simulation to check for stable and physically sensible conformational sampling.
-
Document Everything: Maintain meticulous records of your QM calculations (level of theory, basis set), fitting procedures, and validation results. This is crucial for reproducibility and for troubleshooting any issues that may arise in larger-scale simulations.
By following the principles and protocols outlined in this guide, researchers can generate high-quality, validated force field parameters that enable predictive and insightful molecular dynamics simulations of β-methylisoleucine and other novel amino acids.
References
-
Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]
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Parameterization of non-natural amino acids for conformational search. (n.d.). UPCommons. Retrieved February 5, 2026, from [Link]
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Brown, B. P., & Meiler, J. (2023). Parameterizing non-canonical amino acids for cyclic peptide simulations. Methods in Enzymology, 684, 31-55. [Link]
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Huang, J., et al. (2013). Automated force field parameterization for non-polarizable and polarizable atomic models based on ab initio target data. Journal of Chemical Theory and Computation, 9(12), 5271-5285. [Link]
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Cheung, D. L., & Chen, Y. (2022). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling, 62(15), 3612-3622. [Link]
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Huang, J., & MacKerell, A. D., Jr. (2013). Automated force field parameterization for nonpolarizable and polarizable atomic models based on ab initio target data. Journal of Chemical Theory and Computation, 9(12), 5271-5285. [Link]
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Mallik, B., & Floudas, C. A. (2018). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Information and Modeling, 58(8), 1663-1675. [Link]
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GROMACS Documentation. (n.d.). Force fields. Retrieved February 5, 2026, from [Link]
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BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Retrieved February 5, 2026, from [Link]
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MacKerell, A. D., Jr. (n.d.). CGenFF: The CHARMM General Force Field. Concordia University. Retrieved February 5, 2026, from [Link]
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Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55-64. [Link]
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q4md-forcefieldtools.org. (n.d.). RESP ESP charge Derive: Overview. Retrieved February 5, 2026, from [Link]
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Guvench, O., & MacKerell, A. D., Jr. (2008). Molecular Mechanics. In Computational Biophysics (pp. 85-108). [Link]
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Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology, 38, 119-128. [Link]
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Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
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Computational Chemistry. (2021). Amber Custom Residue Parameterization. Retrieved February 5, 2026, from [Link]
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Dupradeau, F. Y., et al. (2010). The R.E.D. Tools: advances in RESP and ESP charge derivation and force field library building. Physical Chemistry Chemical Physics, 12(28), 7821-7839. [Link]
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Sirirak, J., & Tantimongcolwat, T. (2020). QM/MM investigation of the discriminatory pre-transfer editing mechanism operated by Lysyl-tRNA synthetase. ResearchGate. [Link]
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Oddo, A., et al. (2015). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 13(41), 10392-10399. [Link]
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Montavon, G., et al. (2013). Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies. Journal of Chemical Theory and Computation, 9(8), 3299-3307. [Link]
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Rizzo Lab. (2011). Nonstandard residues prep. Stony Brook University. Retrieved February 5, 2026, from [Link]
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Vanommeslaeghe, K., & MacKerell, A. D., Jr. (2012). Automation of the CHARMM General Force Field (CGenFF) II: Assignment of Bonded Parameters and Partial Atomic Charges. Journal of Chemical Information and Modeling, 52(12), 3155-3168. [Link]
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Kumar, N., & Rai, N. (2021). A computational framework for evaluating molecular dynamics potential parameters employing quantum mechanics. Physical Chemistry Chemical Physics, 23(33), 17897-17909. [Link]
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Nakano, T., et al. (2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. Molecules, 23(11), 2969. [Link]
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q4md-forcefieldtools.org. (n.d.). RESP ESP charge Derive: R.E.D. version III. Retrieved February 5, 2026, from [Link]
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Lonsdale, R., & Ranaghan, K. E. (2017). QM/MM Molecular Dynamics Studies of Metal Binding Proteins. Molecules, 22(3), 442. [Link]
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Patsnap. (2026). How to Validate Quantum Chemistry Models for New Materials. Retrieved February 5, 2026, from [Link]
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James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 10(2), 58-60. [Link]
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Vanommeslaeghe, K., et al. (2023). Increasing the Accuracy and Robustness of the CHARMM General Force Field with an Expanded Training Set. ChemRxiv. [Link]
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Giese, T. J., & York, D. M. (2024). PyPE_RESP: A tool to facilitate and standardize derivation of RESP charges. bioRxiv. [Link]
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Morozov, D., & Paulikat, M. (2022). BioExcel Webinar #65: QM/MM Simulation of Fluorescent Proteins and Proton Dynamics. [Link]
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Mobley, D. L., et al. (2018). Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science, 1(1), 1-40. [Link]
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OpenFF Recharge documentation. (n.d.). RESP charges. Retrieved February 5, 2026, from [Link]
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Alcaro, S., & Gussio, R. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
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Hills, I. D., et al. (2009). A conformational constraint improves a beta-secretase inhibitor but for an unexpected reason. Bioorganic & Medicinal Chemistry Letters, 19(17), 4993-4995. [Link]
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Safety Operating Guide
Operational Guide: Disposal of Boc-L-beta-methylisoleucine
Executive Summary
This guide mandates the standard operating procedure (SOP) for the disposal of Boc-L-beta-methylisoleucine (and chemically related Boc-protected aliphatic amino acids). While often perceived as benign "biological" building blocks, Boc-protected derivatives are synthetic organic chemicals .[1] They possess distinct flammability profiles and acid-labile reactivities that distinguish them from native amino acids.[1]
Critical Safety Directive: Do not treat this substance as standard biological waste. It must be managed as Non-Halogenated Organic Chemical Waste .
Chemical Profile & Hazard Assessment
Before disposal, you must validate the waste stream against the chemical's intrinsic properties.
| Property | Specification | Operational Implication |
| Chemical Name | Boc-L-beta-methylisoleucine | Protected Amino Acid / Chiral Intermediate |
| Physical State | White to off-white powder | Dust explosion hazard if aerosolized in large quantities.[1] |
| Reactivity | Acid Labile | CRITICAL: Contact with strong acids (TFA, HCl) releases Isobutylene gas and CO₂, causing rapid pressure buildup in closed vessels. |
| Combustibility | Combustible Organic Solid | High calorific value; suitable for fuel blending/incineration.[1] |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE required; not acutely toxic (Not P-Listed).[1] |
| RCRA Status | Non-Regulated (unless mixed) | Does not carry a specific U-code, but treated as hazardous waste due to flammability/irritant characteristics.[1] |
Pre-Disposal Protocol: The "Why" Behind the Steps
3.1 Segregation Logic
-
Do NOT mix with Oxidizers: The tert-butyl carbamate (Boc) moiety adds significant organic fuel load.[1] Mixing with strong oxidizers (e.g., permanganates, nitrates) creates a high-risk fire hazard.[1]
-
Do NOT mix with Strong Acids: As noted in the profile, the Boc group cleaves under acidic conditions.
3.2 Waste Categorization
You must determine the state of the waste to select the correct stream.[1]
-
Stream A: Pure Solid / Spilled Powder. (Most common for expired reagents).[1]
-
Stream B: Solution Waste. (Reaction mixtures, mother liquors).[1]
Step-by-Step Disposal Workflow
Protocol A: Solid Waste (Expired or Contaminated Solids)
-
PPE Verification: Wear nitrile gloves, lab coat, and safety glasses.[1] If handling >100g of fine powder, use a dust mask or work inside a fume hood.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]
-
Why: Glass can break during transport; narrow necks make filling difficult and increase dust risks.[1]
-
-
Transfer: Carefully transfer the solid into the container. Wipe the threads of the jar clean before capping to ensure a tight seal.[1]
-
Labeling: Apply a hazardous waste label.
-
Accumulation: Store in the Satellite Accumulation Area (SAA) away from heat sources.
Protocol B: Liquid Waste (Solutions)
-
Solvent Identification: Determine the primary solvent.[1]
-
pH Check: Ensure the solution pH is > 3.0 .
-
Why: If the waste solution is highly acidic, neutralize it slowly with sodium bicarbonate before capping. This prevents the "Boc-decomposition pressure bomb" effect described in Section 3.1.[1]
-
-
Transfer: Pour into the appropriate solvent waste carboy (Safety Can).
-
Log: Record the volume and concentration on the waste log sheet.
Decision Tree: Waste Stream Routing
The following diagram illustrates the decision logic for disposing of Boc-protected amino acids.
Figure 1: Decision matrix for segregating Boc-protected amino acid waste to prevent incompatibility incidents.
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory:
-
Assess: If the spill is < 100g, it is a "Minor Spill."[1]
-
Isolate: Alert nearby personnel.
-
Sweep: Do not use a vacuum cleaner (risk of dust ignition).[1] Use a brush and dustpan to gently sweep the powder.[1]
-
Wash: Clean the surface with water and soap.[1][2][3] The residue is biodegradable but slippery.[1]
-
Disposal: Place the sweepings and contaminated paper towels into a sealed bag and treat as Solid Chemical Waste (Protocol A).
Regulatory & Compliance Context
-
EPA (USA): While not listed on the P-list or U-list (40 CFR 261.33), this chemical falls under the "Cradle-to-Grave" responsibility.[1] It must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Drain Disposal: Strictly Prohibited.
-
Reasoning: Although amino acids are biological, the high Carbon/Nitrogen content increases Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in municipal water systems. Furthermore, the synthetic Boc-group renders it a non-natural xenobiotic until degraded.[1]
-
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 23615384, Beta-methylisoleucine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]
-
American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][4] Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Boc-L-beta-methylisoleucine
Executive Summary & Risk Context
Boc-L-beta-methylisoleucine (a protected non-canonical amino acid) presents a unique safety profile. While the solid compound itself is generally classified as a low-toxicity irritant, the operational context of its use—specifically peptide coupling and deprotection—introduces significant chemical hazards.
As your partner in laboratory safety, we look beyond the vial. This guide addresses not just the solid handling, but the "hidden" risks associated with the solvents (DCM, DMF) and deprotection reagents (TFA) required to utilize this product effectively.
Core Safety Philosophy: Protect against the process, not just the powder.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific phases of interaction.
| Operational Phase | Primary Hazard | Mechanism of Injury | Critical Control Point |
| 1. Solid Handling | Particulates | Inhalation of fine dust; Mechanical eye irritation. | Weighing Balance |
| 2. Solubilization | Solvent Exposure | Dermal absorption of DMF (liver toxin) or DCM (carcinogen/volatile). | Fume Hood / Glove Box |
| 3. Deprotection | Corrosives | Chemical burns from TFA (Trifluoroacetic acid) or HCl . | Fume Hood |
Expert Insight: Boc-protected amino acids are often prone to static charge. When weighing, the powder can "jump," increasing inhalation risk and contamination. Anti-static guns or ionizing bars are recommended during the weighing step.
PPE Selection Matrix
The following PPE standards are required to ensure a self-validating safety system.
A. Respiratory Protection
-
Standard Operation: Work within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood (Weighing): If weighing outside a hood is unavoidable, use a NIOSH N95 or P100 particulate respirator.
-
Rationale: Prevents sensitization. Although rare with Boc-amino acids, repeated inhalation of peptide intermediates can trigger immune responses [1].
-
B. Dermal Protection (Gloves)
This is the most critical area of failure in peptide synthesis. Standard nitrile gloves provide poor protection against common peptide solvents.
| Glove Material | Thickness | Breakthrough Time (DCM) | Breakthrough Time (DMF) | Recommendation |
| Standard Nitrile | 4-5 mil | < 1 minute | ~10-15 minutes | Double Glove Only. Change immediately upon splash. |
| Laminate (Silver Shield) | Multi-layer | > 4 hours | > 4 hours | Mandatory for spill cleanup or bulk solvent handling. |
| Latex | Various | N/A | N/A | Do Not Use. Poor chemical resistance and allergy risk. |
Protocol: Wear two pairs of nitrile gloves.[1] If the outer glove is splashed with DCM (Dichloromethane), strip it immediately. The inner glove provides a temporary barrier while you exit to wash hands [2].
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient during the deprotection phase due to the volatility of TFA.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (Boc-amino acids are combustible solids).
Operational Workflow Protocol
The following workflow integrates safety steps directly into the experimental procedure.
Phase 1: Weighing & Transfer
-
Preparation: Don double nitrile gloves and safety goggles. Verify fume hood airflow.
-
Static Control: Use an anti-static gun on the weighing boat and spatula.
-
Transfer: Weigh the Boc-L-beta-methylisoleucine.
-
Note: If the powder adheres to the spatula, do not shake it vigorously. Tap gently to avoid aerosolization.
-
-
Cleanup: Wipe the balance area with a damp paper towel (water/methanol) immediately to capture invisible dust.
Phase 2: Solubilization & Coupling
-
Solvent Addition: When adding DMF or DCM, ensure the sash is at the lowest working height.
-
Visual Check: Inspect the outer pair of gloves for "rippling" or deformation—this indicates solvent permeation. Replace immediately.
Phase 3: Deprotection (The High-Risk Step)
-
Reagent Handling: When adding TFA (Trifluoroacetic acid), assume the generation of corrosive vapors.
-
Sash Management: Lower hood sash to protect the face from potential splashing or vigorous bubbling (CO2 release is common during Boc removal).
-
Neutralization: Have a saturated Sodium Bicarbonate (NaHCO3) solution ready before starting the reaction to neutralize spills instantly.
Visualized Safety Workflow
The following diagram outlines the decision logic for PPE and handling based on the specific chemical state.
Caption: Operational Logic Flow for PPE selection based on the changing chemical state of the amino acid during synthesis.
Disposal & Emergency Procedures
Waste Management
Do not dispose of this compound down the drain.
-
Solid Waste: Excess powder must be bagged, labeled "Non-Hazardous Chemical Waste" (unless mixed with hazardous contaminants), and incinerated.
-
Liquid Waste: Solutions containing DCM or DMF must be segregated into Halogenated (DCM) or Non-Halogenated (DMF) organic waste streams.
-
Acidic Waste: Deprotection mixtures (TFA) must be collected separately or neutralized (pH 6-9) before disposal, strictly adhering to local EHS regulations.
Emergency Response
-
Skin Contact (Solid): Wash with soap and water.[2]
-
Skin Contact (Solvent/Acid): Immediate flushing for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention if TFA was involved.
References
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Guide.[1][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: L-isoleucine and derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
